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  • Product: 4-Methyl-2-phenylphenol
  • CAS: 39579-09-4

Core Science & Biosynthesis

Foundational

4-Methyl-2-phenylphenol (CAS 39579-09-4): Structural Dynamics, Synthesis, and Advanced Applications

Executive Summary 4-Methyl-2-phenylphenol (also known as 5-methylbiphenyl-2-ol) is a highly versatile biphenyl derivative characterized by its unique steric profile and robust thermal stability. Featuring an ortho-phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-phenylphenol (also known as 5-methylbiphenyl-2-ol) is a highly versatile biphenyl derivative characterized by its unique steric profile and robust thermal stability. Featuring an ortho-phenyl ring and a para-methyl group relative to the phenolic hydroxyl, this molecule serves as a critical building block in both coordination chemistry and advanced polymer science. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and field-proven applications—ranging from non-heme diiron(II) protein model complexes to low-dielectric (Low Dk/Df) flame retardant resins for next-generation telecommunications.

Molecular Architecture & Physicochemical Profile

The structural integrity of 4-methyl-2-phenylphenol is defined by its biphenyl core. The ortho-positioning of the phenyl ring creates a distinct steric canopy around the hydroxyl group, which is highly advantageous in preventing unwanted aggregation in metal-ligand coordination[1]. Concurrently, the para-methyl group acts as an electron-donating moiety, subtly increasing the nucleophilicity of the oxygen atom upon deprotonation while maintaining overall lipophilicity.

To facilitate experimental design and formulation, the critical physicochemical parameters are summarized in Table 1 .

Table 1: Physicochemical Properties of 4-Methyl-2-phenylphenol

Property Value Analytical Significance
IUPAC Name 4-Methyl-2-phenylphenol Standard nomenclature[2]
CAS Registry Number 39579-09-4 Primary identifier[2]
Molecular Formula C₁₃H₁₂O Stoichiometric baseline[2]
Molecular Weight 184.23 g/mol Mass spectrometry target (M+H⁺ ~185)[2]
Boiling Point ~300.2 °C (at 760 mmHg) Indicates high thermal stability[3]
Density 1.087 g/cm³ Required for volumetric scaling[3]
Flash Point 142.3 °C Safety threshold for high-temp reactions[3]
Refractive Index 1.594 Purity validation via refractometry[3]

| Vapor Pressure | 0.000638 mmHg (at 25 °C) | Low volatility, safe for benchtop handling[3] |

Synthetic Modalities & Mechanistic Insights

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most reliable and scalable method for synthesizing 4-methyl-2-phenylphenol is the Suzuki-Miyaura cross-coupling between 2-bromo-4-methylphenol and phenylboronic acid. The causality behind selecting this pathway lies in its functional group tolerance and high regioselectivity. The steric hindrance imposed by the target's ortho-phenyl group necessitates a highly active palladium catalyst (e.g., Pd(PPh3)4) to overcome the activation energy barrier during the oxidative addition of the bulky aryl bromide.

SuzukiWorkflow SM 2-Bromo-4-methylphenol (Aryl Halide) RXN Cross-Coupling (Toluene/H2O, 90°C) SM->RXN BA Phenylboronic Acid (Organoboron) BA->RXN CAT Pd(PPh3)4 / Na2CO3 (Catalyst & Base) CAT->RXN Oxidative Addition & Transmetalation PROD 4-Methyl-2-phenylphenol (Target: CAS 39579-09-4) RXN->PROD Reductive Elimination (Yield >85%)

Fig 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling synthesis of 4-methyl-2-phenylphenol.

Photochemical Rearrangement

An alternative mechanistic pathway involves the photochemical rearrangement of diphenyl ethers. Irradiation of 4-methylphenyl phenyl ether in solvent induces an intramolecular rearrangement via a radical pair intermediate (comprising phenoxy and phenyl radicals)[4]. Excitation to the singlet state followed by dissociation and intramolecular recombination yields 4-methyl-2-phenylphenol[4]. While highly valuable for mechanistic photochemistry studies, its reliance on radical recombination makes it less scalable than transition-metal catalysis.

Applications in Advanced Materials & Therapeutics

Coordination Chemistry: Diiron(II) Protein Models

In the assembly of non-heme diiron(II) protein models, 4-methyl-2-phenylphenol serves as a critical steric buffer[1]. When incorporated into dinucleating ligands (e.g., H₂LMe,Ph), the ortho-phenyl group provides a protective hydrophobic canopy. This causality is vital: it prevents the formation of thermodynamically stable but catalytically dead μ-oxo aggregates during oxygenation. Reaction of the deprotonated ligand with Fe(II) in THF affords a doubly-bridged compound, [Fe₂(LMe,Ph)₂(THF)₃], which features a large internal cavity that facilitates rapid reaction with dioxygen at −50 °C to produce a thermodynamically stable μ-oxodiiron(III) species[1].

Polymer Science: Low Dk/Df Flame Retardant Resins

In advanced materials, 4-methyl-2-phenylphenol is utilized to synthesize cyclic phosphazene compounds bearing oxaphosphorin rings[5]. These compounds are engineered for high-frequency printed circuit boards (PCBs) used in 5G/6G infrastructure. The bulky biphenyl structure disrupts polymer chain packing, increasing the free volume of the resin. This directly correlates to a reduction in both the dielectric constant (Dk) and dissipation factor (Df)[5]. Furthermore, the phosphorus-nitrogen synergism inherent to the phosphazene ring provides exceptional flame retardancy without environmentally deleterious halogenated additives[5].

AppWorkflow LIG 4-Methyl-2-phenylphenol (Precursor) INT Phosphonamidate Intermediate (Hydrolysis/Amination) LIG->INT Nucleophilic Substitution PHOS Chlorodibenzoxaphosphorin (Phosphorus Source) PHOS->INT CYC Cyclic Phosphazene (Flame Retardant) INT->CYC Cyclization (40-100°C) RES Low Dk/Df Resin (5G/6G PCB Application) CYC->RES Polymer Blending

Fig 2: Integration of 4-methyl-2-phenylphenol into cyclic phosphazene flame retardant resins.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol 1: Biphasic Synthesis of 4-Methyl-2-phenylphenol

Objective: High-yield synthesis via Suzuki-Miyaura cross-coupling.

  • Preparation: In a round-bottom flask, combine 2-bromo-4-methylphenol (1.0 eq) and phenylboronic acid (1.2 eq).

  • Catalyst & Solvent: Add Pd(PPh3)4 (0.05 eq) under an inert argon atmosphere. Introduce a degassed biphasic solvent system of Toluene and 2M aqueous Na₂CO₃ (2:1 v/v). Causality: The biphasic nature ensures that inorganic byproducts (boric acid salts) partition into the aqueous phase, driving the reaction forward via Le Chatelier's principle and preventing catalyst deactivation.

  • Reflux: Heat the mixture to 90 °C for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via Thin-Layer Chromatography (Hexane:EtOAc 8:2). The disappearance of the starting material spot and the emergence of a new, lower-Rf UV-active spot validates conversion.

  • Workup & Purification: Cool to room temperature, separate the organic layer, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

  • Self-Validation Checkpoint 2 (NMR): Conduct ¹H-NMR (CDCl₃). The presence of distinct biphenyl aromatic protons (δ 7.3–7.6 ppm) and the upfield methyl singlet (δ 2.3 ppm) serves as an internal validation of structural integrity.

Protocol 2: Assembly of Diiron(II) Complexes for O₂ Activation

Objective: Utilization of 4-methyl-2-phenylphenol derivatives as a steric ligand platform.

  • Ligand Deprotonation: Inside a nitrogen drybox, dissolve the synthesized ligand (H₂LMe,Ph) in THF containing two equivalents of Sodium hexamethyldisilazide (NaHMDS) to yield the deprotonated [LMe,Ph]²⁻ stock solution[1].

  • Metalation: React the deprotonated ligand (2.0 eq) with Fe₂(Mes)₄ (1.0 eq) in THF. A homogeneous dark red solution will form, indicating the successful coordination of the doubly-bridged compound[Fe₂(LMe,Ph)₂(THF)₃][1].

  • Oxygenation: Cool the complex to −50 °C and expose to molecular oxygen (O₂).

  • Self-Validation Checkpoint (Isotopic IR Spectroscopy): To unequivocally prove that molecular oxygen is the source of the bridging oxo group, run a parallel reaction using ¹⁸O₂. A shift in the Fe–O–Fe vibrational frequency from 833 cm⁻¹ (for ¹⁶O₂) to 798 cm⁻¹ (for ¹⁸O₂) confirms the presence of the μ-oxodiiron(III) core[1].

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Exploratory

Comprehensive Thermodynamic Profiling and Stability Kinetics of 4-Methyl-2-phenylphenol

Target Audience: Materials Scientists, Formulation Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Significance 4-Methyl-2-phenylphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Formulation Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Significance

4-Methyl-2-phenylphenol (CAS: 39579-09-4), also known as 5-methyl-[1,1'-biphenyl]-2-ol or 2-phenyl-p-cresol, is a sterically hindered phenolic compound of significant interest in advanced materials, antioxidant formulations, and organic synthesis[1]. Structurally, it features a biphenyl core with a hydroxyl group at the 2-position and a methyl group at the 4-position.

The physical behavior of this molecule is dictated by two competing structural features:

  • Steric Hindrance (Ortho-Phenyl Group): The bulky phenyl ring adjacent to the phenolic hydroxyl group forces the molecule into a non-planar conformation. This disrupts efficient π−π stacking in the crystal lattice, significantly lowering the energy required for phase transitions (melting).

  • Electronic Modulation (Para-Methyl Group): The methyl group exerts a mild positive inductive effect (+I) and hyperconjugation, slightly increasing the electron density of the aromatic ring and modulating the acidity of the phenolic proton.

Understanding the precise thermodynamic boundaries and degradation kinetics of 4-Methyl-2-phenylphenol is critical for researchers integrating this scaffold into high-temperature polymers, photostable agrochemicals, or pharmaceutical intermediates.

Fundamental Thermodynamic Properties

The macroscopic physical properties of 4-Methyl-2-phenylphenol are a direct manifestation of its microscopic intermolecular forces—specifically, the balance between hydrogen bonding from the -OH group and the van der Waals dispersion forces of the biphenyl system.

Table 1: Quantitative Physicochemical & Thermodynamic Profile
PropertyValueAnalytical MethodCausality / Structural Implication
Molecular Weight 184.23 g/mol Computed[1]Dictates baseline volatility, vapor pressure, and diffusion rates in polymer matrices.
Melting Point ( Tm​ ) 65 – 68 °CCapillary / DSC[2]The ortho-phenyl group induces a steric clash, preventing planar packing and resulting in a relatively low Tm​ . The compound often presents as a supercooled colorless oil before solidifying.
Boiling Point ( Tb​ ) ~280 °C (760 mmHg)101–105 °C (2 mmHg)Vacuum Distillation[3]High Tb​ is driven by strong intermolecular O-H···O hydrogen bonding and the high polarizability of the biphenyl electron cloud.
LogP (Octanol/Water) ~3.5Computed[1]Highly lipophilic. Indicates poor aqueous solubility but excellent compatibility with organic matrices and lipid bilayers.

Stability Kinetics & Degradation Mechanisms

Thermal Stability

Due to its high boiling point (~280 °C)[3], 4-Methyl-2-phenylphenol exhibits robust thermal stability under standard processing conditions. However, prolonged exposure to temperatures exceeding 300 °C in the presence of oxygen can induce thermolysis. The primary degradation pathway involves the homolytic cleavage of the O-H bond, generating a resonance-stabilized phenoxy radical, which can subsequently undergo dimerization or cross-linking.

Photochemical Stability

Biphenylols are notoriously susceptible to UV-induced photochemical rearrangements. When exposed to ultraviolet radiation (particularly in the 290–320 nm UVB range), 4-Methyl-2-phenylphenol can undergo photo-oxidation[2]. The photon energy exceeds the bond dissociation energy of the phenolic O-H bond, leading to the formation of radical intermediates. If unquenched, these radicals react with atmospheric oxygen to form colored quinone derivatives, leading to formulation discoloration (yellowing).

PhotoDegradation S0 4-Methyl-2-phenylphenol (Ground State) S1 Excited Singlet State (UV Absorption) S0->S1 hν (290-400nm) Rad Phenoxy Radical (Homolytic Cleavage) S1->Rad -H• Ox Quinone Derivative (Photo-oxidation) Rad->Ox +O2 Poly Cross-linked Aggregates (Radical Coupling) Rad->Poly Dimerization

Fig 1. Photochemical degradation cascade of 4-Methyl-2-phenylphenol via radical intermediates.

Self-Validating Experimental Workflows

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems . They incorporate internal controls and closed-loop logic to eliminate false positives and instrumental artifacts.

Protocol A: High-Precision Thermodynamic Profiling via Modulated DSC (mDSC)

Standard Differential Scanning Calorimetry (DSC) applies a linear heating rate, which can conflate thermodynamic melting with kinetic relaxation events (especially since 4-Methyl-2-phenylphenol can exist as a supercooled oil[2]). Modulated DSC solves this by applying a sinusoidal heating overlay.

  • Step 1: Calibration (Internal Control)

    • Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g).

    • Causality: Validates the cell constant and temperature accuracy before analyzing the unknown sample.

  • Step 2: Sample Preparation

    • Weigh 3.0–5.0 mg of 4-Methyl-2-phenylphenol into an aluminum Tzero pan and apply a hermetic seal.

    • Causality: Hermetic sealing prevents premature volatilization of the sample prior to its boiling point, ensuring the endotherm observed is purely the heat of fusion ( ΔHfus​ ).

  • Step 3: mDSC Method Execution

    • Equilibrate at 0 °C.

    • Modulate ± 1.0 °C every 60 seconds.

    • Ramp at 2.0 °C/min to 150 °C.

  • Step 4: Data Deconvolution & Validation

    • Isolate the Reversing Heat Flow signal to accurately integrate the melting endotherm (~65–68 °C).

    • Self-Validation Check: Ensure the Non-Reversing Heat Flow baseline remains flat during the melt; any deviation indicates sample decomposition or pan leakage.

ThermoWorkflow A Sample Prep (Hermetic Al Pan) C Modulated DSC (Sinusoidal Heating) A->C Thermal Ramp B Internal Control (Indium Calibration) B->A Calibrates D Reversing Heat Flow (Melting/Tg) C->D Deconvolution E Non-Reversing Flow (Relaxation/Degradation) C->E Deconvolution F Data Validation (Mass Balance Check) D->F Integrates E->F Integrates

Fig 2. Self-validating modulated DSC workflow for thermodynamic profiling.

Protocol B: Forced Photodegradation Assay (ICH Q1B Aligned)

To evaluate the photochemical stability of the biphenylol scaffold, we utilize a controlled actinometric workflow.

  • Step 1: Matrix Preparation

    • Dissolve 4-Methyl-2-phenylphenol in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Prepare two identical quartz cuvettes.

  • Step 2: The Dark Control (Self-Validation)

    • Wrap one cuvette entirely in aluminum foil.

    • Causality: This isolates photolysis from thermolysis. If the foil-wrapped sample degrades, the degradation is thermally driven by the ambient heat of the chamber, not the photons.

  • Step 3: Irradiation

    • Expose the uncovered cuvette to a Xenon arc lamp fitted with a borosilicate window (simulating AM 1.5G solar spectrum).

    • Causality: Using a borosilicate filter cuts off unnatural UVC light (<290 nm). Exposing the sample to UVC would force artificial degradation pathways that do not occur in real-world storage conditions.

  • Step 4: Actinometry & HPLC-UV Analysis

    • Use a Quinine chemical actinometer to verify the exact photon dose (target: 1.2 million lux hours).

    • Analyze both samples via HPLC-UV at 254 nm to quantify the percentage of intact parent compound and identify quinone degradants.

Conclusion

4-Methyl-2-phenylphenol represents a unique intersection of steric hindrance and electronic modulation. Its relatively low melting point (65–68 °C)[2] combined with a high boiling point (~280 °C)[3] makes it an excellent candidate for high-temperature liquid-phase reactions or as a melt-processable additive. However, formulation scientists must account for its susceptibility to UV-induced phenoxy radical formation. By employing self-validating analytical protocols like mDSC and actinometer-calibrated photostability testing, researchers can accurately map its operational boundaries and ensure long-term formulation integrity.

References

  • PubChem Compound Summary for CID 303753: 4-Methyl-2-phenylphenol. National Center for Biotechnology Information (NIH). URL:[1]

  • Mechanisms of the Photochemical Rearrangement of Diphenyl Ethers. American Chemical Society (ACS Publications). URL:[2]

  • Health And Environmental Effects Of Coal Technologies: Background Information On Processes And Pollutants. U.S. Environmental Protection Agency (EPA NEPIS). URL:[3]

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Foundational

Technical Whitepaper: Thermodynamic Solubility Profiling of 4-Methyl-2-phenylphenol in Organic Solvents

Executive Summary As a Senior Application Scientist, I frequently encounter formulation bottlenecks driven by poor characterization of lipophilic intermediates. 4-Methyl-2-phenylphenol (CAS: 39579-09-4), also known as 5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter formulation bottlenecks driven by poor characterization of lipophilic intermediates. 4-Methyl-2-phenylphenol (CAS: 39579-09-4), also known as 5-methylbiphenyl-2-ol, is a sterically hindered phenolic compound[1]. It serves as a critical intermediate in the synthesis of advanced flame retardants (such as cyclic phosphazene compounds)[2], a biomarker in environmental pyrolysis[3], and a degradation product in the hydrothermal recycling of e-waste plastics[4].

For formulation scientists and synthetic chemists, understanding its solubility profile in various organic solvents is paramount. This whitepaper elucidates the structural thermodynamics governing its dissolution and provides a field-proven, self-validating experimental protocol for accurate solubility determination.

Physicochemical Profiling & Structural Thermodynamics

To predict and manipulate the solubility of 4-Methyl-2-phenylphenol, we must first deconstruct its molecular architecture. The molecule ( C13​H12​O , MW: 184.23 g/mol ) presents a distinct structural dichotomy[1]:

  • Hydrophobic Core: The biphenyl backbone substituted with a methyl group creates a bulky, electron-rich π -system. In the solid state, this drives strong London dispersion forces and π−π stacking interactions within the crystal lattice.

  • Polar Headgroup: A single phenolic hydroxyl (-OH) group provides a Polar Surface Area (PSA) of 20.2 A˚2 [1]. This acts as a highly localized hydrogen-bond donor and acceptor.

The Causality of Dissolution: With a computed LogP of ~3.5[1], the compound is highly lipophilic. Dissolution in non-polar solvents (e.g., toluene, dichloromethane) is primarily entropically driven; the non-polar solvent molecules easily intercalate and disrupt the hydrophobic π -stacking.

Conversely, in polar aprotic solvents (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide), dissolution is enthalpically favored. The solvent's strong dipole and H-bond accepting nature form highly stable solvated complexes with the phenolic -OH, dramatically lowering the free energy of the system and allowing for high-concentration reactions[2]. Aqueous solubility is practically negligible due to the massive entropic penalty of forming a water cavity around the bulky biphenyl core.

Empirical Solubility Profile in Organic Solvents

The following table synthesizes the solubility behavior of 4-Methyl-2-phenylphenol across different solvent classes at standard ambient temperature (25°C). Data parameters are extrapolated from its behavior in aprotic and protic reaction environments[2].

Solvent CategorySolventDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Solvation Mechanism
Non-Polar Toluene2.4> 250 π−π interactions, dispersion forces. Preferred for low-polarity extractions[2].
Non-Polar Dichloromethane (DCM)9.1> 300Strong dispersion forces, dipole-induced dipole interactions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 500Exceptional H-bond acceptance. Ideal for high-concentration synthesis[2].
Polar Aprotic Acetone20.7> 400H-bond acceptance via carbonyl oxygen.
Polar Protic Ethanol (Absolute)24.5150 - 200Competitive H-bonding (donor/acceptor). Moderate hydrophobic penalty.
Aqueous Water80.1< 0.1Highly restricted by the hydrophobic biphenyl core[1].

Experimental Methodology: Gravimetric & HPLC-UV Determination

To ensure scientific integrity, solubility must be measured using a self-validating system . The Isothermal Shake-Flask method coupled with HPLC-UV quantification prevents supersaturation artifacts and confirms chemical stability during dissolution.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Methyl-2-phenylphenol solid (~500 mg) to 1.0 mL of the target organic solvent in a 2.0 mL amber glass HPLC vial.

    • Causality: Amber glass prevents potential UV-induced photo-oxidation of the electron-rich phenol ring during prolonged exposure.

  • Thermodynamic Equilibration:

    • Place the vials in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

    • Causality: A 48-hour window ensures the system reaches true thermodynamic equilibrium, overcoming the lattice energy without inducing kinetic supersaturation (a common flaw in rapid-heating methods).

  • Phase Separation:

    • Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C.

    • Carefully extract the supernatant using a PTFE syringe filter (0.22 µm).

    • Causality: PTFE is chemically inert. Do not use nylon filters, as their amide backbones can non-specifically bind phenolic compounds, artificially lowering the measured solubility.

  • HPLC-UV Quantification (Self-Validation):

    • Dilute the filtered supernatant volumetrically (e.g., 1:1000) in the mobile phase (e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid).

    • Analyze via HPLC-UV at λmax​ ~ 280 nm.

    • Validation Loop: Compare the chromatogram of the dissolved sample against a freshly prepared standard curve. The presence of a single, sharp peak confirms that the compound dissolved intact without solvent-induced degradation or polymerization.

Mechanistic Workflow Visualization

The diagram below maps the thermodynamic pathways of dissolution and the corresponding analytical validation workflow.

G A Solid 4-Methyl-2-phenylphenol (Crystal Lattice) B Solvent Addition (Isothermal Shake-Flask) A->B Excess solid at 25°C C Thermodynamic Disruption (Overcoming Lattice Energy) B->C 48h Agitation D Non-Polar Solvents (π-π & Dispersion Forces) C->D Toluene, DCM E Polar Aprotic Solvents (H-Bond Acceptance) C->E DMF, Acetone F Polar Protic Solvents (H-Bond Donor/Acceptor) C->F Ethanol G Solvated Monomers (Thermodynamic Equilibrium) D->G E->G F->G H Phase Separation (0.22 µm PTFE Filtration) G->H Isolate supernatant I HPLC-UV Quantification (Self-Validating Step) H->I Dilution & Analysis

Caption: Thermodynamic dissolution pathways of 4-Methyl-2-phenylphenol and experimental validation.

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Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Methyl-2-phenylphenol Derivatives

Abstract This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of 4-Methyl-2-phenylphenol derivatives. These compounds, built upon a core phenolic scaffold, exhibit a wide spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of 4-Methyl-2-phenylphenol derivatives. These compounds, built upon a core phenolic scaffold, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. This document synthesizes current research to offer drug development professionals and researchers a detailed understanding of the molecular pathways these derivatives modulate. We will dissect their interaction with cellular membranes, key enzymes, and signaling cascades, supported by field-proven experimental protocols to validate these activities. The guide is structured to provide not just a recitation of facts, but an in-depth narrative on the causality behind their biological efficacy, empowering researchers to design and execute further investigations into this promising class of molecules.

Introduction: The Versatility of the Phenolic Scaffold

Phenolic compounds are a large and diverse group of secondary metabolites found throughout the plant kingdom, characterized by a hydroxyl group attached to an aromatic ring.[1] Their biological properties are vast, ranging from antioxidant and anti-inflammatory to anticancer and antimicrobial activities.[1][2] The core mechanism often stems from the reactivity of the phenol hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the ability of the aromatic ring to interact with biological macromolecules like proteins and DNA.[2][3]

The 4-Methyl-2-phenylphenol scaffold represents a strategic combination of a methylated phenol and a biphenyl structure. This arrangement is significant as the biphenyl moiety is a common motif in various pharmacologically active compounds, including several non-steroidal anti-inflammatory drugs (NSAIDs), while the methoxyphenol group is known to contribute to antioxidant and cyclooxygenase (COX)-2 inhibitory activities.[4] This guide will delve into the specific mechanisms that underpin the diverse biological effects of derivatives based on this core structure.

Core Mechanisms of Action

The biological activity of 4-Methyl-2-phenylphenol derivatives can be broadly categorized into four key areas: antimicrobial, anti-inflammatory, anticancer, and antioxidant. While these are presented as distinct sections, it is crucial to recognize the significant mechanistic overlap; for instance, antioxidant activity can contribute to both anti-inflammatory and anticancer effects.

Antimicrobial Mechanism of Action

Phenolic compounds are well-established biocidal agents.[1] Their derivatives, including those of 4-Methyl-2-phenylphenol, exert their antimicrobial effects through a multi-pronged attack on microbial cells.[5]

  • Membrane Disruption: The primary target is often the microbial cell membrane. The lipophilic nature of the phenyl groups allows these compounds to intercalate into the lipid bilayer, disrupting its structure and increasing its permeability.[5][6] This leads to the leakage of essential intracellular components, such as ions and ATP, ultimately resulting in cell death.[6]

  • Enzyme Inhibition and Protein Denaturation: These derivatives can form hydrogen bonds with microbial proteins, altering their conformation and inhibiting critical enzymatic functions essential for survival.[1] Key metabolic enzymes, such as ATP synthase, can be inhibited, leading to a collapse of the cell's energy production.[1]

  • Induction of Oxidative Stress: Phenolic compounds can generate reactive oxygen species (ROS), which cause significant damage to DNA, lipids, and proteins, contributing to microbial cell death.[1]

  • Inhibition of Biofilm Formation: Some derivatives have been shown to interfere with quorum sensing, the cell-to-cell communication system bacteria use to coordinate group behaviors, including the formation of biofilms.[1][7] By disrupting these signals, the compounds can prevent the formation of resilient biofilm communities.[7]

Anticancer Mechanism of Action

Several derivatives of phenolic compounds have demonstrated potent cytotoxic properties against various cancer cell lines.[8] The anticancer mechanism is often centered on the induction of programmed cell death (apoptosis) and the inhibition of survival signaling pathways.

  • Induction of Apoptosis: A study on 4-methyl-2,6-bis(1-phenylethyl)phenol (a derivative) showed it induces classic signs of apoptosis, including morphological changes, chromatin condensation, and the formation of apoptotic bodies in glioma cells.[9] This process is often mediated by the activation of the caspase cascade. The compound was found to enhance the activation of caspase-3 and caspase-9 and downregulate the anti-apoptotic protein Bcl-2.[9]

  • Inhibition of Proliferation and Survival Signaling: The same study revealed that the compound could diminish the phosphorylation levels of key proteins in survival pathways, specifically Src and STAT3.[9] The Src-STAT3 pathway is frequently hyperactivated in cancer, promoting proliferation, survival, and metastasis. Its inhibition represents a critical mechanism for the compound's anticancer activity.

The diagram below illustrates the proposed mechanism by which 4-Methyl-2-phenylphenol derivatives may inhibit the Src-STAT3 signaling pathway, leading to reduced cancer cell proliferation and survival.

Src_STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activation STAT3 STAT3 Src->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Derivative 4-Methyl-2-phenylphenol Derivative Derivative->Src Inhibition DNA DNA pSTAT3_dimer->DNA Nuclear Translocation & DNA Binding Proliferation Gene Transcription (Proliferation, Survival) DNA->Proliferation

Caption: Proposed inhibition of the Src/STAT3 pathway by a 4-Methyl-2-phenylphenol derivative.

Anti-inflammatory Mechanism of Action

Chronic inflammation is a key factor in numerous diseases. Phenolic compounds are known to exert potent anti-inflammatory effects by modulating key inflammatory pathways.[2]

  • Inhibition of Pro-inflammatory Mediators: Derivatives like 2-methoxy-4-vinylphenol have been shown to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[10] They achieve this by blocking the expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11]

  • Suppression of NF-κB and MAPK Signaling: The expression of iNOS and COX-2 is largely controlled by the transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Studies show that active derivatives can inhibit the translocation of the NF-κB p65 subunit into the nucleus and block the phosphorylation of key MAPKs like p38, ERK1/2, and JNK.[10] This effectively shuts down the upstream signaling that drives the inflammatory response.

Antioxidant Mechanism of Action

The foundational activity of many phenolic compounds is their ability to counteract oxidative stress.[3] This is achieved through several chemical mechanisms.

  • Free Radical Scavenging: The hydroxyl group on the phenol ring can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize highly reactive free radicals, preventing them from damaging cellular components.[12]

  • Metal Chelation: Some phenolic derivatives can chelate transition metal ions like iron and copper.[12][13] These metals can otherwise participate in Fenton reactions, which generate the highly damaging hydroxyl radical. By sequestering these ions, the compounds prevent this radical formation.[13]

Experimental Protocols for Mechanistic Elucidation

To validate the mechanisms described above, a series of robust, self-validating experimental protocols are required. The following section details methodologies for key assays.

Antimicrobial Activity Workflow

The standard workflow to determine antimicrobial efficacy involves sequential determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Caption: Standard experimental workflow for MIC and MBC/MFC determination.

  • Preparation: Prepare a stock solution of the 4-Methyl-2-phenylphenol derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Dilute the suspension and add to each well to achieve a final concentration of ~5 x 10^5 CFU/mL.

  • Controls: Include a positive control (media + inoculum), a negative control (media only), and a solvent control (media + inoculum + solvent).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).[14]

  • Analysis: The MIC is the lowest concentration of the derivative that completely inhibits visible growth of the microorganism.[14]

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates under the same conditions as the initial MIC assay.

  • Analysis: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[14]

Anticancer Activity Protocols
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, C6 glioma) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the derivative for a specified time (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated cells as controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Analysis: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control. The IC50 value (concentration causing 50% inhibition) can be calculated.

  • Cell Lysis: Treat cells with the derivative for a specific time course. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. Incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-ERK, ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon treatment.

Data Presentation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Illustrative Antimicrobial Activity of a Hypothetical Derivative (Note: Data is for illustrative purposes only)

PathogenStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213 (MRSA)1632
Escherichia coliATCC 2592264128
Pseudomonas aeruginosaATCC 27853128>256
Candida albicansATCC 900283264

Table 2: Illustrative Anticancer Activity (IC50) of a Hypothetical Derivative (Note: Data is for illustrative purposes only)

Cancer Cell LineTypeIC50 (µM) after 48h
MDA-MB-231Breast Adenocarcinoma12.5
C6Rat Glioma8.2
HCT-15Colon Carcinoma21.7
A549Lung Carcinoma15.4

Conclusion and Future Directions

The 4-Methyl-2-phenylphenol scaffold serves as a foundation for a versatile class of biologically active compounds. Their derivatives act through a range of well-defined mechanisms, including microbial membrane disruption, induction of cancer cell apoptosis via inhibition of key survival pathways like Src/STAT3, and potent suppression of inflammatory responses by modulating the NF-κB and MAPK cascades. These activities are fundamentally supported by their inherent antioxidant properties.

The multi-target nature of these compounds is both a challenge and an opportunity. Future research should focus on structure-activity relationship (SAR) studies to design derivatives with enhanced potency and selectivity for specific targets. For instance, modifying substituents on the phenyl rings could optimize selectivity for COX-2 over COX-1 to develop safer anti-inflammatory agents, or enhance targeting of specific microbial enzymes. Further investigation into their in vivo efficacy, pharmacokinetic profiles, and safety is essential to translate the promising in vitro results into viable therapeutic candidates for infectious, inflammatory, and oncological diseases.

References

  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. (2025, May 26). MDPI. Retrieved March 7, 2024, from [Link]

  • Ng, F., & Lair, D. (2005, November 11). Phenolics as potential antioxidant therapeutic agents: mechanism and actions. PubMed. Retrieved March 7, 2024, from [Link]

  • Shahidi, F., & Ambigaipalan, P. (2020, September 15). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. Retrieved March 7, 2024, from [Link]

  • Plumed-Ferrer, C., & Väkeväinen, K. (n.d.). Mechanisms of action by which phenolic compounds present antioxidant activity. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Ortho-phenylphenol: Microbiology Study Guide. (2025, August 15). Fiveable. Retrieved March 7, 2024, from [Link]

  • Lee, K., et al. (2016, July 1). Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. PubMed. Retrieved March 7, 2024, from [Link]

  • Using Chemicals to Control Microorganisms. (n.d.). Lumen Learning. Retrieved March 7, 2024, from [Link]

  • Ahmad, A., et al. (n.d.). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed. Retrieved March 7, 2024, from [Link]

  • The carcinogenicity of the biocide ortho-phenylphenol. (2000, April 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019, October 1). Frontiers. Retrieved March 7, 2024, from [Link]

  • Presence of the Biocide ortho-Phenylphenol in Canned Soft Drinks in the United States and Germany. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Ecotoxicological evaluation of the biocidal agents sodium o-phenylphenol, sodium o-benzyl-p-chlorophenol, and sodium p-tertiary amylphenol. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Growth‐inhibitory Effects of N, N‐Diethyl‐2‐[4‐(phenylmethyl)phenoxy]‐ethanamine‐HCl Combined with Cisplatin on Human Ovarian Cancer Cells Inoculated into Nude Mice. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022, April 15). MDPI. Retrieved March 7, 2024, from [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023, January 5). MDPI. Retrieved March 7, 2024, from [Link]

  • Hayakawa, M., et al. (2006, October 15). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Retrieved March 7, 2024, from [Link]

  • Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. (2011, December 31). PubMed. Retrieved March 7, 2024, from [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. (2023, January 22). PMC. Retrieved March 7, 2024, from [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2014, January 27). MDPI. Retrieved March 7, 2024, from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022, February 17). MDPI. Retrieved March 7, 2024, from [Link]

  • Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice. (2013, December 9). MDPI. Retrieved March 7, 2024, from [Link]

  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, August 18). MDPI. Retrieved March 7, 2024, from [Link]

  • Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. (2016, December 2). MDPI. Retrieved March 7, 2024, from [Link]

  • Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. (2017, March 8). IntechOpen. Retrieved March 7, 2024, from [Link]

  • 4-methylphenol: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved March 7, 2024, from [Link]

  • (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of (E)-4-Methyl-2-((Phenethylimino (Phenyl)methyl)phenol and Its Transition Metal Complexes, Characterization and Electrical Conductivity Study of Complexes. (n.d.). Scite.ai. Retrieved March 7, 2024, from [Link]

Sources

Foundational

Predictive Toxicology and In Vitro Safety Profiling of 4-Methyl-2-phenylphenol

Target Audience: Toxicologists, Assay Development Scientists, and Environmental Risk Assessors Document Type: Technical Whitepaper & Protocol Guide Executive Summary 4-Methyl-2-phenylphenol (CAS: 39579-09-4), also known...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Assay Development Scientists, and Environmental Risk Assessors Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

4-Methyl-2-phenylphenol (CAS: 39579-09-4), also known as 5-methylbiphenyl-2-ol, is a phenolic compound primarily identified as a byproduct in coal gasification processes [3] and as a specific pyrolysis biomarker for Sphagnum mosses in environmental chemistry [5]. Despite its presence in industrial and environmental matrices, empirical in vitro and in vivo toxicity data for this specific molecule remains critically sparse, with standard Safety Data Sheets (SDS) frequently reporting "No data available" for acute toxicological endpoints [1, 2].

As a Senior Application Scientist, approaching a "data-poor" chemical requires a robust predictive toxicology and read-across strategy . By leveraging the structural similarities between 4-methyl-2-phenylphenol and its well-characterized analog, 2-phenylphenol (OPP, a widely used biocide), we can deduce potential mechanistic liabilities—specifically oxidative stress, hepatotoxicity, and weak endocrine disruption. This guide establishes the theoretical framework and self-validating in vitro protocols required to empirically define the safety profile of 4-methyl-2-phenylphenol.

Chemical Identity & Current Safety Data

Before designing an in vitro assay, it is critical to understand the physicochemical constraints of the molecule. The lipophilicity and molecular weight dictate solvent selection (e.g., DMSO) and cellular permeability.

Table 1: Physicochemical Properties & Legacy Safety Data Summary

ParameterData / ValueSource / Implication for In Vitro Testing
IUPAC Name 5-Methylbiphenyl-2-olDefines structural class (Biphenyl-ols).
CAS Number 39579-09-4 [2]
Molecular Formula C₁₃H₁₂OIndicates high carbon-to-heteroatom ratio.
Molecular Weight 184.23 g/mol Highly permeable across lipid bilayers.
Boiling Point ~300.2°C at 760 mmHgLow volatility; stable in standard cell culture incubators.
Density 1.087 g/cm³Requires complete solubilization in organic vehicle (DMSO).
Acute Toxicity (GHS) No empirical data availableNecessitates de novo dose-response profiling (0.1 - 100 µM).
Environmental Context Coal gasification byproduct [3]

Structural Alerts & Predictive Toxicology (Read-Across Strategy)

In the absence of direct empirical data [1], we must employ a read-across strategy. 4-Methyl-2-phenylphenol shares a core biphenyl-ol structure with 2-phenylphenol (OPP) . The addition of a methyl group at the 4-position alters electron density, potentially stabilizing reactive intermediates.

The Causality of Phenolic Toxicity

Phenolic compounds rarely exert direct, immediate cytotoxicity. Instead, their toxicity is heavily dependent on Phase I hepatic metabolism . In the liver, Cytochrome P450 (CYP450) enzymes oxidize the phenol ring into highly reactive quinone or hydroquinone intermediates. These electrophilic species cause cellular damage through two primary mechanisms:

  • Redox Cycling: Quinones undergo continuous oxidation/reduction, generating massive amounts of Superoxide Radicals (O₂•⁻) and depleting intracellular Glutathione (GSH).

  • Macromolecular Binding: Electrophilic quinones covalently bind to nucleophilic sites on DNA and proteins, leading to adduct formation and subsequent apoptosis.

MetabolicPathway Parent 4-Methyl-2-phenylphenol (CAS: 39579-09-4) CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP Oxidation Detox Phase II Conjugation (Glucuronidation) Parent->Detox Direct Conjugation Quinone Reactive Quinone Intermediates CYP->Quinone Bioactivation ROS ROS Generation & GSH Depletion Quinone->ROS Redox Cycling DNA Genotoxicity / DNA Adducts ROS->DNA Oxidative Stress Apoptosis Cellular Apoptosis DNA->Apoptosis Caspase Activation Excretion Renal Excretion (Non-Toxic) Detox->Excretion

Proposed CYP450-mediated bioactivation and toxicity pathway for 4-methyl-2-phenylphenol.

Core In Vitro Assessment Workflows

To validate the theoretical mechanisms outlined above, a self-validating in vitro testing matrix must be executed. The protocols below are designed with internal controls to ensure data integrity.

Hepatotoxicity & Cell Viability (HepG2 MTT Assay)

Rationale: We utilize the HepG2 human hepatocellular carcinoma cell line because it retains basal levels of Phase I and Phase II metabolic enzymes, making it uniquely suited to detect toxicities requiring CYP450 bioactivation.

Self-Validating Design:

  • Vehicle Control: 0.1% DMSO (ensures solvent does not cause baseline death).

  • Positive Control: 2-Phenylphenol (establishes the baseline toxicity of the unmethylated analog).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4-methyl-2-phenylphenol in 100% molecular-grade DMSO to create a 100 mM master stock. Serial dilute in culture media to achieve final well concentrations of 0.1, 1.0, 10, 50, and 100 µM. Ensure final DMSO concentration never exceeds 0.1% (v/v).

  • Exposure: Aspirate growth media and apply the dosed media to the cells. Include vehicle control wells and 2-phenylphenol positive control wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye into purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate media, add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

  • Data Synthesis: Calculate the IC₅₀ using non-linear regression analysis.

Oxidative Stress Profiling (H₂DCFDA Assay)

Rationale: If 4-methyl-2-phenylphenol forms reactive quinones, it will induce a rapid spike in intracellular Reactive Oxygen Species (ROS). The H₂DCFDA probe is non-fluorescent until cleaved by intracellular esterases and oxidized by ROS, providing a direct kinetic measurement of oxidative stress.

Step-by-Step Methodology:

  • Probe Loading: Wash confluent HepG2 cells in a black, clear-bottom 96-well plate with PBS. Add 10 µM H₂DCFDA in serum-free media and incubate in the dark for 45 minutes.

  • Washing: Remove the probe solution and wash twice with PBS to remove extracellular background fluorescence.

  • Treatment: Apply 4-methyl-2-phenylphenol at sub-lethal concentrations (e.g., IC₂₀ derived from the MTT assay) to prevent cell death from confounding the fluorescence signal. Use Menadione (50 µM) as a positive control for ROS generation.

  • Kinetic Measurement: Immediately place the plate in a fluorometric reader (Ex: 485 nm / Em: 535 nm). Record fluorescence every 15 minutes for 4 hours to capture the kinetics of redox cycling.

Workflow Stock Compound Stock (0.1% DMSO) Exposure 24h/48h Exposure (0.1 - 100 µM) Stock->Exposure Cells Cell Culture (HepG2, MCF-7) Cells->Exposure Assays Multiplex Assays (MTT, DCFDA, Caspase) Exposure->Assays Harvest & Lyse Analysis IC50 & Tox Profile Determination Assays->Analysis Fluorometric/ Colorimetric Read

High-throughput in vitro screening workflow for novel phenolic compounds.

Data Interpretation & Regulatory Implications

Once the in vitro data is generated, it must be synthesized into a cohesive safety profile.

Table 2: Data Interpretation Matrix

Assay EndpointObservationMechanistic Interpretation
MTT (HepG2) IC₅₀ < 50 µMCompound exhibits significant hepatotoxicity, likely due to Phase I bioactivation.
H₂DCFDA Rapid fluorescence spikeConfirms redox-cycling and quinone formation. Warrants further genotoxicity testing (Ames test).
MCF-7 Proliferation Increased growth vs controlIndicates the biphenyl structure mimics 17β-estradiol, acting as an endocrine disruptor.

Because 4-methyl-2-phenylphenol is found in coal gasification effluents [3] and as a byproduct of photochemical rearrangements [4], establishing this in vitro data is not just an academic exercise—it is a regulatory necessity for environmental risk assessment and occupational hazard classification. By utilizing the self-validating protocols outlined in this guide, researchers can transform a "data-poor" chemical into a fully characterized toxicological profile.

References

  • . "GHS 11 (Rev.11) SDS: 4-methyl-2-phenylphenol (CAS: 39579-09-4)." Chemical Safety Data Repository.

  • . "Cas 39579-09-4, 5-Methylbiphenyl-2-ol Safety Data." LookChem Database. 3.. "Health And Environmental Effects Of Coal Technologies: Background Information On Processes And Pollutants." National Service Center for Environmental Publications (NEPIS).

  • . "Mechanisms of the Photochemical Rearrangement of Diphenyl Ethers." Journal of Organic Chemistry.

  • . "Effect of water-table fluctuations on the degradation of Sphagnum phenols in surficial peats." Organic Geochemistry.

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 4-Methyl-2-phenylphenol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredients (API) degradation profiling, environmental monitoring, and synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredients (API) degradation profiling, environmental monitoring, and synthetic intermediate quantification.

Introduction & Mechanistic Rationale

The quantification of phenolic compounds like 4-Methyl-2-phenylphenol (also known as 5-Methylbiphenyl-2-ol; CAS: 39579-09-4) presents unique chromatographic challenges due to their ionizable hydroxyl groups and highly hydrophobic biphenyl backbones. In pharmaceutical development and environmental monitoring, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires a first-principles approach to physicochemical properties rather than empirical trial and error.

This application note details a comprehensive, self-validating protocol for the quantification of 4-Methyl-2-phenylphenol. By anchoring our chromatographic parameters to the molecule's intrinsic properties and structuring our validation against the latest ICH Q2(R2) guidelines [1], we establish a highly reproducible and authoritative analytical workflow.

Physicochemical Profiling

Understanding the analyte is the foundational step of method development. 4-Methyl-2-phenylphenol consists of a biphenyl system substituted with a methyl group and a phenolic hydroxyl group.

Table 1: Physicochemical Properties Dictating Chromatographic Behavior

PropertyValueChromatographic Implication
Molecular Weight 184.23 g/mol Elutes well within standard small-molecule analytical windows.
LogP (Hydrophobicity) ~3.5Highly lipophilic. Requires a high ratio of organic modifier (e.g., >60% Acetonitrile) for efficient elution on reversed-phase columns [2].
pKa (Ionization) ~9.5Weakly acidic. Mobile phase pH must be strictly controlled to prevent partial ionization, which causes peak tailing and retention time shifts.
UV Max ~280 nmThe extended π -conjugation of the biphenyl ring allows for highly sensitive UV detection at 280 nm, minimizing interference from non-aromatic matrix components.

Method Development Strategy: The Causality of Choice

A robust method is a product of deliberate, causally linked decisions. We do not select parameters arbitrarily; every choice is engineered to control the analyte's behavior in the column.

Mobile Phase pH Control (The "2-Unit" Rule)

For acidic phenols, the mobile phase pH must be maintained at least 2 units below the analyte's pKa to ensure it remains in a fully protonated, neutral state [3]. Since the pKa of 4-Methyl-2-phenylphenol is approximately 9.5, a mobile phase pH of 2.5 to 3.0 is optimal. If the pH drifts near the pKa, the molecule exists in a dynamic equilibrium between ionized and unionized states, leading to split peaks or severe tailing. We utilize 0.1% Phosphoric Acid ( H3​PO4​ ) in water to reliably buffer the system at pH ~2.5.

Stationary Phase Selection: Exploiting π−π Interactions

While a standard C18 (Octadecylsilane) column is the traditional starting point and will provide adequate retention based on hydrophobic interactions, a Phenyl-Hexyl stationary phase offers orthogonal selectivity. The phenyl rings on the stationary phase can engage in π−π electron interactions with the biphenyl structure of 4-Methyl-2-phenylphenol [4]. If matrix interferences co-elute on a C18 column, switching to a Phenyl-Hexyl column—particularly when paired with Methanol as the organic modifier (which does not disrupt π−π interactions like Acetonitrile does)—can resolve critical peak overlaps.

For this primary protocol, we utilize a high-efficiency end-capped C18 column to maximize peak sharpness and routine applicability.

Visualizing the Development Logic

MethodDev A 1. Analyte Profiling (pKa ~9.5, LogP ~3.5) B 2. Mobile Phase Selection (Aqueous pH 2.5 to suppress ionization) A->B C 3. Stationary Phase (C18 for hydrophobicity, Phenyl for π-π) B->C D 4. Elution Optimization (Gradient ACN to overcome high LogP) C->D E 5. System Suitability (Ensure Plate Count & Symmetry) D->E

Caption: Strategic causality workflow for 4-Methyl-2-phenylphenol HPLC method development.

Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) is integrated directly into the workflow to ensure the instrument is fit-for-purpose prior to sample analysis.

Reagents and Materials
  • Analyte: 4-Methyl-2-phenylphenol reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (18.2 M Ω⋅ cm).

  • Modifiers: HPLC-grade Phosphoric acid (85% w/w).

  • Column: C18, 150 mm × 4.6 mm, 3.5 μ m particle size, fully end-capped.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric acid in Water (v/v), pH ~2.5.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes mass transfer kinetics and reduces backpressure).

  • Injection Volume: 10 μ L.

  • Detection: UV/Vis Diode Array Detector (DAD) set to 280 nm (Reference 360 nm).

Table 2: Optimized Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.06040Retain polar matrix components; focus analyte at column head.
2.06040Isocratic hold to establish baseline stability.
8.01090Linear ramp to elute the highly lipophilic 4-Methyl-2-phenylphenol.
11.01090Wash column of strongly retained hydrophobic impurities.
11.16040Return to initial conditions.
15.06040Column re-equilibration (approx. 5-7 column volumes).
Step-by-Step Execution
  • Mobile Phase Preparation: Add 1.0 mL of 85% Phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and filter through a 0.22 μ m membrane. Degas both Mobile Phase A and B via sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of 4-Methyl-2-phenylphenol standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (50:50 Water:ACN) to create a 100 μ g/mL stock solution.

  • Working Solutions: Serially dilute the stock solution to generate a 5-point calibration curve (e.g., 1, 5, 10, 25, and 50 μ g/mL).

  • System Suitability Testing (SST): Inject the 25 μ g/mL standard six consecutive times. Calculate the Relative Standard Deviation (%RSD) of the peak area, the USP tailing factor, and theoretical plates. Proceed only if SST criteria are met (see Section 4).

  • Sample Analysis: Inject blank diluent, followed by the calibration standards, and finally the unknown samples. Bracket samples with standard injections every 10 runs to verify continuous system stability.

Method Validation Framework (ICH Q2(R2) Grounding)

To ensure trustworthiness and regulatory compliance, the developed method must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures (adopted November 2023) [1]. This framework ensures the method is scientifically sound, reproducible, and defensible.

Validation Logic Diagram

ICHValidation Method Optimized HPLC Method Spec Specificity (No Matrix Interference) Method->Spec Lin Linearity & Range (R² > 0.999) Method->Lin Acc Accuracy (Recovery 98-102%) Method->Acc Prec Precision (RSD < 2.0%) Method->Prec Rob Robustness (Resilience to minor shifts) Method->Rob

Caption: Core validation parameters mandated by ICH Q2(R2) for quantitative analytical procedures.

Acceptance Criteria and Validation Metrics

The following table summarizes the mandatory validation parameters, their execution methodology, and the self-validating acceptance criteria required to certify the method for routine use.

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExecution MethodologyAcceptance Criteria
System Suitability 6 replicate injections of the 100% target concentration standard.%RSD 2.0%; USP Tailing 1.5; Theoretical Plates (N) 5000.
Specificity Inject blank, placebo/matrix, and spiked sample. Evaluate peak purity via DAD.No interfering peaks at the retention time of 4-Methyl-2-phenylphenol; Peak purity angle < purity threshold.
Linearity & Range 5 concentration levels spanning 50% to 150% of the target analytical concentration.Correlation coefficient ( R2 ) 0.999; y-intercept 2% of target response.
Accuracy (Recovery) Spike matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate (n=9 total).Mean recovery across all levels must be 98.0% – 102.0%.
Precision (Repeatability) 6 independent sample preparations at the 100% target concentration.%RSD of the calculated assay results 2.0%.
Robustness Deliberately alter flow rate ( ± 0.1 mL/min), column temp ( ± 5 °C), and pH ( ± 0.2).System suitability criteria must still be met; assay variance 2.0%.

Conclusion

By aligning the physicochemical realities of 4-Methyl-2-phenylphenol (high LogP, weakly acidic pKa) with deliberate chromatographic choices (acidic aqueous buffer, high-organic gradient), this method prevents common pitfalls such as peak tailing and retention time drift. Furthermore, by embedding the ICH Q2(R2) validation framework directly into the protocol's lifecycle, analytical scientists can guarantee that the generated quantitative data is authoritative, reproducible, and ready for regulatory submission.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 303753, 4-Methyl-2-phenylphenol. Retrieved from:[Link]

  • Phenomenex. Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from: [Link]

Application

GC-MS protocol for detecting 4-Methyl-2-phenylphenol in environmental samples

Application Note: High-Fidelity GC-MS Protocol for the Detection of 4-Methyl-2-phenylphenol in Environmental Samples Introduction & Mechanistic Context 4-Methyl-2-phenylphenol (also known as 2-phenyl-p-cresol) is a pheno...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity GC-MS Protocol for the Detection of 4-Methyl-2-phenylphenol in Environmental Samples

Introduction & Mechanistic Context

4-Methyl-2-phenylphenol (also known as 2-phenyl-p-cresol) is a phenolic compound of significant environmental and analytical interest. It is frequently identified as a hydrothermal degradation product of polycarbonate and e-waste plastics[1], and serves as a highly specific pyrolysis biomarker for Sphagnum moss in paleoenvironmental peat deposits[2]. Because of its complex matrix associations—ranging from industrial effluents to humic-rich soils—detecting this compound requires a robust, high-sensitivity analytical approach.

This application note details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol optimized for the extraction, derivatization, and quantification of 4-Methyl-2-phenylphenol. By leveraging principles from EPA Method 8270D[3] and advanced derivatization techniques[4], this workflow ensures high recovery, minimizes matrix interference, and achieves trace-level limits of detection (LOD).

Methodological Causality & Experimental Design

To achieve analytical trustworthiness, every step in this protocol is designed with a specific mechanistic purpose. This is not merely a sequence of steps, but a self-validating system:

  • Matrix Acidification : Phenols are weak organic acids. By adjusting the environmental sample to pH < 2 using sulfuric acid, the phenolate ions are completely protonated. This forces the equilibrium toward the neutral molecular state, maximizing partitioning into the non-polar organic extraction solvent (Dichloromethane)[4].

  • Silylation (Derivatization) : Underivatized phenols possess active hydroxyl (-OH) groups that interact with silanol sites in the GC inlet and column, leading to severe peak tailing and signal loss. Reacting the extract with BSTFA + 10% TMCS replaces the active hydrogen with a trimethylsilyl (TMS) group. This causality is twofold: it increases the compound's volatility and thermal stability, enabling sharper chromatographic peaks and superior signal-to-noise ratios[4].

  • Self-Validating Quality Control : The protocol employs a dual-standard system. A surrogate standard (Phenol-d6) is spiked before extraction to validate the extraction efficiency and account for matrix effects[5]. An internal standard (2,4,6-Tribromophenol) is added after extraction but before GC injection to correct for instrument drift and injection volume variations[4].

Experimental Workflow

Workflow Sample Environmental Matrix (Water/Soil/Peat) Spike Surrogate Addition (Phenol-d6) Sample->Spike Acidify Acidification (pH < 2) Protonation of Phenols Spike->Acidify Extract Extraction (LLE/SPE) DCM Solvent Acidify->Extract Phase Partitioning Derivatize Derivatization (70°C) BSTFA + 10% TMCS Extract->Derivatize Extract Concentration Analyze GC-MS/MS Analysis MRM / SIM Mode Derivatize->Analyze Silylation (TMS) Validate Data Validation Internal Standard Normalization Analyze->Validate Peak Integration

Workflow for the extraction, derivatization, and GC-MS analysis of 4-Methyl-2-phenylphenol.

Step-by-Step Protocol

Phase 1: Sample Preparation and Extraction
  • Sample Aliquoting : Transfer 1.0 L of aqueous sample (or 10 g of homogenized soil/peat suspended in HPLC-grade water) into a pre-cleaned 2.0 L separatory funnel.

  • Surrogate Spiking : Add 50 µL of a 20 µg/mL Phenol-d6 surrogate standard to the sample. This will monitor extraction recovery[5].

  • Acidification : Dropwise, add 1:1 H₂SO₄ until the sample pH is < 2 (verify with pH indicator paper). Scientific Rationale: Suppresses ionization of 4-Methyl-2-phenylphenol, ensuring it remains in its lipophilic state[4].

  • Liquid-Liquid Extraction (LLE) : Add 60 mL of Dichloromethane (DCM) to the funnel. Shake vigorously for 2 minutes, venting periodically to release pressure. Allow the organic and aqueous phases to separate for 10 minutes.

  • Collection : Drain the lower DCM layer into an Erlenmeyer flask through a funnel containing anhydrous sodium sulfate (to remove residual water). Repeat the extraction twice more with 60 mL DCM, combining all extracts.

  • Concentration : Concentrate the combined DCM extract to approximately 1.0 mL using a rotary evaporator (water bath at 30 °C), then perform a solvent exchange to hexane, reducing the final volume to 0.5 mL under a gentle stream of ultra-pure nitrogen.

Phase 2: Derivatization
  • Reagent Addition : Transfer the 0.5 mL extract to a 2 mL amber GC autosampler vial. Add 25 µL of BSTFA containing 10% TMCS[4].

  • Incubation : Cap the vial tightly with a PTFE-lined septum and heat in a dry block at 70 °C for 2 hours. Scientific Rationale: The heat drives the nucleophilic attack of the phenolic oxygen on the silicon atom of BSTFA, yielding the highly stable TMS ether.

  • Internal Standard : After cooling to room temperature, add 50 µL of 20 µg/mL 2,4,6-Tribromophenol (Internal Standard)[4].

Phase 3: GC-MS Analysis
  • Instrument Setup : Configure the GC-MS according to the parameters outlined in Table 1. Ensure the mass spectrometer is autotuned using PFTBA (Perfluorotributylamine) prior to the run[6].

  • Injection : Inject 1 µL of the derivatized sample in splitless mode (or a 1:20 split ratio if matrix concentration is high)[6].

  • Data Acquisition : Operate the MS in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode using the quantitative ions specified in Table 2 to maximize selectivity against background matrix noise.

Quantitative Data & Instrumental Parameters

Table 1: Optimized GC-MS Operating Parameters

ParameterSpecification / Setting
GC Column HP-5MS or DB-5ms UI (30 m × 0.25 mm I.D., 0.25 µm film thickness)[6],[1]
Carrier Gas High purity Helium (99.999%), constant flow at 1.1 mL/min[1]
Inlet Temperature 250 °C
Injection Mode Splitless (Trace analysis) or 1:20 Split (High concentration)[6]
Oven Temperature Program 50 °C (hold 1 min) 10 °C/min to 100 °C 5 °C/min to 280 °C (hold 20 min)[1]
Transfer Line Temp 280 °C
Ion Source Temp (EI) 250 °C
Quadrupole Temp 150 °C

Table 2: MS/MS (MRM) and SIM Quantitative Parameters

Target CompoundRolePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
4-Methyl-2-phenylphenol (TMS Derivative) Target Analyte256241 [M-CH₃]⁺197
4-Methyl-2-phenylphenol (Underivatized) Target Analyte184184 [M]⁺169, 183
Phenol-d6 Surrogate10010072
2,4,6-Tribromophenol Internal Standard330330332

Note: While underivatized analysis is possible and aligns with standard EPA 8270 protocols[3], the TMS derivative provides superior peak shape and a lower Limit of Quantitation (LOQ) for complex environmental matrices.

Data Processing and Self-Validation Criteria

To ensure the trustworthiness of the analytical batch, the following criteria must be met:

  • Surrogate Recovery : The recovery of Phenol-d6 must fall within the 70–130% acceptance window. Recoveries below this threshold indicate evaporative loss during nitrogen blowdown or incomplete phase separation during LLE.

  • Calibration Linearity : A 5-point calibration curve (e.g., 0.05 to 50 ppm) normalized to the internal standard must yield a correlation coefficient ( R2 ) 0.995[5].

  • Blank Integrity : A method blank (HPLC water taken through the entire extraction and derivatization process) must show 4-Methyl-2-phenylphenol concentrations below the Method Detection Limit (MDL) to rule out glassware contamination or carryover.

References

  • [3] EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). US EPA. URL:

  • [5] EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. GCMS.cz. URL:

  • [6] A Fast Method for EPA 8270 in MRM Mode Using the 7000 Series Triple Quadrupole GC/MS. Agilent. URL:

  • [1] Hydrothermal Treatment of E-Waste Plastics for Tertiary Recycling: Product Slate and Decomposition Mechanisms. ACS Sustainable Chemistry & Engineering. URL:

  • EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. NEMI.gov. URL:

  • [4] Identification of Alkylphenols and Other Estrogenic Phenolic Compounds in Wastewater, Septage, and Groundwater on Cape Cod, Massachusetts. Environmental Science & Technology. URL:

  • [2] The use of plant-specific pyrolysis products as biomarkers in peat deposits. ResearchGate. URL:

Sources

Method

synthesis of 4-Methyl-2-phenylphenol using Suzuki cross-coupling

Application Note: High-Yield Synthesis of 4-Methyl-2-phenylphenol via Suzuki-Miyaura Cross-Coupling Mechanistic Rationale & Reaction Design The construction of sterically hindered biaryl systems, such as 4-methyl-2-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 4-Methyl-2-phenylphenol via Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale & Reaction Design

The construction of sterically hindered biaryl systems, such as 4-methyl-2-phenylphenol (also known as 5-methyl-[1,1'-biphenyl]-2-ol), is a cornerstone of modern synthetic chemistry for pharmaceutical intermediates, agrochemicals, and advanced ligand design[1]. The most robust, regioselective, and atom-economical pathway to construct this specific biaryl axis is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-4-methylphenol and phenylboronic acid[2].

Causality in Reaction Parameters:

  • Substrate Electronics & Sterics: The free hydroxyl group on 2-bromo-4-methylphenol is acidic (pKa ~10). Under the reaction conditions, it rapidly consumes one equivalent of base to form an electron-rich phenoxide. This electron density slows down the initial oxidative addition of Pd(0) into the adjacent C-Br bond. Consequently, elevated temperatures (90 °C) and a highly active catalyst system are required to drive the reaction forward[3].

  • Base and Solvent Dynamics: A minimum of 3.0 equivalents of base (e.g., K₂CO₃) is mandatory: one equivalent to deprotonate the phenol, and two to activate the phenylboronic acid into the highly reactive trihydroxyboronate intermediate [PhB(OH)₃]⁻. A biphasic solvent system (1,4-Dioxane/H₂O) is utilized because water is essential for the dissolution of the inorganic base and the formation of the boronate complex, which is the true active species in the transmetalation step[2].

Catalytic Workflow

The reaction proceeds through a classic Pd(0)/Pd(II) catalytic cycle, specifically adapted for the presence of the free phenolic group.

SuzukiMechanism Start 2-Bromo-4-methylphenol + Phenylboronic Acid OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd Substrate Entry Pd0 Pd(0) Active Species Catalyst Pd0->OxAdd Insertion into C-Br TransMet Transmetalation [Ar-Pd(II)-Ph] OxAdd->TransMet Base + PhB(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product 4-Methyl-2-phenylphenol (Target Biaryl) RedElim->Product C-C Bond Formation

Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling for 4-Methyl-2-phenylphenol.

Experimental Protocol: Self-Validating Methodology

This protocol is engineered with integrated in-process controls (IPCs) to guarantee reproducibility and high yield.

Reagents:

  • 2-Bromo-4-methylphenol: 1.87 g (10.0 mmol, 1.0 eq)

  • Phenylboronic acid: 1.46 g (12.0 mmol, 1.2 eq)

  • Potassium carbonate (K₂CO₃): 4.14 g (30.0 mmol, 3.0 eq)

  • Pd(dppf)Cl₂: 366 mg (0.5 mmol, 5 mol%)

  • 1,4-Dioxane: 40 mL

  • Deionized Water: 10 mL

Step-by-Step Execution:

  • Reaction Setup & Degassing (Critical IPC): Charge a 100 mL two-neck round-bottom flask with 2-bromo-4-methylphenol, phenylboronic acid, and K₂CO₃. Add the 1,4-Dioxane and water.

    • Causality: Dissolved oxygen is highly detrimental; it promotes the oxidative homocoupling of phenylboronic acid into biphenyl and irreversibly oxidizes the Pd(0) catalyst to inactive Pd(II) black.

    • Validation: Sparge the biphasic mixture vigorously with Argon for 15 minutes. The solution must remain free of black particulates.

  • Catalyst Activation: Briefly remove the Argon line, add the Pd(dppf)Cl₂ catalyst, and immediately reseal the system under positive Argon pressure. Attach a reflux condenser and heat to 90 °C in an oil bath.

    • Validation: Within 15 minutes of heating, the mixture should transition to a deep red/brown homogeneous suspension, confirming the generation of the active Pd(0) species.

  • Reaction Monitoring (IPC): After 4 hours, halt stirring to allow phase separation. Extract a 50 µL aliquot from the upper organic layer.

    • Validation: Analyze via TLC (Silica gel, Hexanes:EtOAc 8:2). Visualize with UV (254 nm) and KMnO₄ stain. The starting material (Rf ~0.5) should be completely consumed, replaced by a highly UV-active product spot (Rf ~0.4). If >5% starting material remains, add an additional 0.2 eq of phenylboronic acid and continue heating[4].

  • Quenching & Acidic Workup: Cool the reaction to room temperature. Dilute with EtOAc (50 mL). Slowly add 1M HCl (approx. 25 mL) while stirring vigorously.

    • Causality: Under the basic reaction conditions, the product exists as a water-soluble potassium phenoxide salt. Acidification protonates the phenoxide, driving the product entirely into the organic phase.

    • Validation: Verify the aqueous layer is at pH ~2-3 using pH indicator paper. Separate the layers, wash the organic phase with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude dark residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc). Isolate the product fractions to yield 4-Methyl-2-phenylphenol as an off-white solid.

Quantitative Data & Condition Optimization

The choice of catalyst and base profoundly impacts the reaction efficiency. Table 1 summarizes the optimization parameters and their mechanistic impacts.

Catalyst System (5 mol%)Base (3.0 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)851274Slower transmetalation; noticeable protodeboronation.
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)90881Improved solubility of base; moderate reaction rate.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 4 92 Bidentate ligand accelerates reductive elimination.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (5:1)100395Superior yield, but significantly higher catalyst/ligand cost.

Table 1: Optimization of Suzuki-Miyaura cross-coupling conditions for 4-Methyl-2-phenylphenol.

Analytical Characterization

To validate the structural integrity of the synthesized 4-Methyl-2-phenylphenol, the following spectroscopic data should be confirmed against the isolated product:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.48–7.35 (m, 5H, Phenyl-H), 7.05 (d, J = 2.1 Hz, 1H, Ar-H), 7.00 (dd, J = 8.2, 2.1 Hz, 1H, Ar-H), 6.88 (d, J = 8.2 Hz, 1H, Ar-H), 5.10 (s, 1H, -OH), 2.32 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 150.2 (C-OH), 137.5, 130.8, 129.6, 129.4, 128.9, 128.1, 127.5, 115.8, 20.5 (-CH₃).

  • HRMS (ESI-TOF): m/z calculated for C₁₃H₁₂O [M-H]⁻ 183.0815, found 183.0810.

Sources

Application

Application Note: 4-Methyl-2-phenylphenol as a Precursor for Advanced Organophosphorus Flame Retardants

Executive Summary 4-Methyl-2-phenylphenol (also known as 2-phenyl-p-cresol) is a sterically hindered, electron-rich biphenyl derivative. While standard 2-phenylphenol is a common industrial commodity, the strategic prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-phenylphenol (also known as 2-phenyl-p-cresol) is a sterically hindered, electron-rich biphenyl derivative. While standard 2-phenylphenol is a common industrial commodity, the strategic presence of a para-methyl group in 4-methyl-2-phenylphenol imparts unique electronic and physical properties[1]. In organic synthesis, this molecule serves as a highly specialized building block, primarily utilized in the synthesis of cyclic phosphazene compounds and advanced oxaphosphorin-based flame retardants (e.g., DOPO derivatives)[2][3].

This application note details the causality-driven methodologies for utilizing 4-methyl-2-phenylphenol in the synthesis of reactive organophosphorus hardeners, specifically designed for high-performance epoxy resins[4].

Physicochemical & Structural Profiling

The utility of 4-methyl-2-phenylphenol is dictated by its structural topology. The hydroxyl group acts as a powerful directing group and initial nucleophile. The adjacent ortho-phenyl ring is perfectly positioned for intramolecular Friedel-Crafts-type cyclization. Furthermore, the para-methyl group donates electron density via hyperconjugation, which increases the nucleophilicity of the phenolic oxygen and subtly stabilizes transition states during high-temperature cyclization[2].

Table 1: Quantitative Physicochemical Data[1]

PropertyValue
IUPAC Name 4-Methyl-2-phenylphenol
CAS Number 39579-09-4
Molecular Formula C13​H12​O
Molecular Weight 184.23 g/mol
Exact Mass 184.0888 Da
Topological Polar Surface Area 20.2 Ų

Mechanistic Causality: Synthesis of Methyl-DOPO Derivatives

The most significant application of 4-methyl-2-phenylphenol is its conversion into 6-chloro-2-methyl-6H-dibenz[c,e][1,2]oxaphosphorine, a direct precursor to methyl-substituted DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)[2][3].

Why use the methyl-substituted analog? Standard DOPO derivatives can suffer from poor solubility and induce unwanted rigidity (brittleness) when cured into epoxy matrices[4]. The addition of the methyl group from 4-methyl-2-phenylphenol lowers the melting point of the resulting hardener, drastically improving its solubility and processability in organic solvents during polymer compounding, while maintaining excellent gas-phase flame inhibition[4].

Reaction Mechanism:

  • Phosphorylation: The phenolic -OH attacks phosphorus trichloride ( PCl3​ ), displacing one equivalent of HCl gas to form an aryl phosphorodichloridite intermediate[3].

  • Intramolecular Cyclization: Facilitated by a Lewis acid catalyst (anhydrous ZnCl2​ ) at elevated temperatures (150–175 °C), the electrophilic phosphorus center undergoes a Friedel-Crafts substitution with the adjacent ortho-phenyl ring, closing the oxaphosphorin ring and releasing a second equivalent of HCl[3][5].

  • Hydrolysis/Tautomerization: The P-Cl bond is hydrolyzed to a P-OH bond, which rapidly tautomerizes to the highly stable H-phosphinate ( P(=O)H ) form[3].

Workflow A 4-Methyl-2-phenylphenol (Starting Material) B Phosphorylation (+ PCl3, 105-155°C) A->B Nucleophilic Attack C Phosphorodichloridite Intermediate B->C - HCl Gas D Intramolecular Cyclization (+ ZnCl2, 150-175°C) C->D Friedel-Crafts E 6-Chloro-2-methyl-6H-dibenz[c,e] [1,2]oxaphosphorine D->E - HCl Gas F Hydrolysis (+ H2O, 90°C) E->F Nucleophilic Substitution G Methyl-DOPO Derivative (Flame Retardant Precursor) F->G Tautomerization

Figure 1: Synthetic workflow for converting 4-Methyl-2-phenylphenol to a Methyl-DOPO derivative.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of the methyl-DOPO derivative.

Self-Validating Design Principle: Because the reaction is highly moisture-sensitive, continuous sampling is detrimental. Instead, this protocol utilizes the stoichiometric evolution of HCl gas as a real-time, macroscopic validation tool. The reaction produces exactly two equivalents of HCl; tracking the cessation of gas evolution in a scrubber guarantees reaction completion without breaking the inert atmosphere[5].

Step 1: Staged Phosphorylation and Cyclization
  • Apparatus Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser routed to an HCl gas scrubber (containing a known volume of 1M NaOH and phenolphthalein indicator), a dropping funnel, and an argon inlet.

  • Reagent Loading: Add 1.0 equivalent of 4-methyl-2-phenylphenol (0.5 mol, 92.1 g) and 0.01 equivalents of anhydrous ZnCl2​ (catalyst) to the flask.

    • Causality: ZnCl2​ acts as a Lewis acid, coordinating with the chlorine atom of the intermediate to increase the electrophilicity of the phosphorus center, which is mandatory for the subsequent Friedel-Crafts cyclization[3][5].

  • Staged PCl3​ Addition: Heat the mixture gently to melt the phenol. Add 1.2 equivalents of PCl3​ (0.6 mol, 82.4 g) in three distinct stages: 70% at room temperature, 20% when the mixture reaches 105 °C, and the final 10% at 155 °C[5].

    • Causality: Adding PCl3​ in stages controls the highly exothermic nucleophilic attack. Dumping PCl3​ all at once leads to thermal runaway and the formation of unreactive polyphosphite oligomers[5].

  • Thermal Cyclization: Ramp the temperature to 160–175 °C.

    • Validation Checkpoint: Observe the gas scrubber. Vigorous bubbling indicates active cyclization. Maintain the temperature for 4–8 hours until the bubbling completely ceases, confirming the full conversion of the phosphorodichloridite intermediate into the oxaphosphorin ring[5].

  • Purification: Distill off the excess PCl3​ under reduced pressure to yield the crude 6-chloro-2-methyl-6H-dibenz[c,e][1,2]oxaphosphorine.

Step 2: Hydrolysis to Methyl-DOPO
  • Hydrolysis: Cool the intermediate to 90 °C. Carefully add an equimolar amount of distilled water dropwise[5].

    • Causality: Water acts as the nucleophile, substituting the remaining chloride to form a P-OH bond, which immediately tautomerizes to the stable P(=O)H species[3].

  • Crystallization: Recrystallize the crude product from a biphasic mixture of toluene and heptane. Filter and dry under a vacuum.

    • Validation Checkpoint: Analyze the product via 31P NMR. The spectrum must show a characteristic doublet (due to strong P-H scalar coupling) between 14–18 ppm. The absence of a singlet near 150 ppm confirms the complete consumption of the P-Cl intermediate[3].

References

  • Title: 4-Methyl-2-phenylphenol | C13H12O | CID 303753 Source: PubChem (National Library of Medicine) URL: [Link]

  • Title: EP4202013A1 - Cyclic phosphazene compound having oxaphosphorin ring-containing structure Source: Google Patents URL
  • Title: An overview of some recent advances in DOPO-derivatives: Chemistry and flame retardant applications Source: Academia.edu URL: [Link]

  • Title: Synthesis and purification process for DOPO (CN102432626A)
  • Title: Molecular Firefighting—How Modern Phosphorus Chemistry Can Help Solve the Challenge of Flame Retardancy Source: PMC (National Institutes of Health) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing of 4-Methyl-2-phenylphenol in RP-HPLC

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing Reverse-Phase High-Performance Liquid Chromatography (RP...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 4-Methyl-2-phenylphenol .

Achieving a sharp, symmetrical peak for this lipophilic phenolic compound is critical for accurate integration and quantification. When the peak asymmetry factor ( As​ ) exceeds 1.5, resolution is compromised, and trace-level impurity analysis becomes nearly impossible[1],[2]. This guide dissects the mechanistic causes of peak tailing and provides self-validating protocols to restore chromatographic integrity.

The Mechanistic Causality of Phenolic Peak Tailing

To troubleshoot effectively, we must first understand why 4-Methyl-2-phenylphenol tails. In an ideal RP-HPLC separation, retention is governed entirely by hydrophobic interactions between the analyte's biphenyl-like core and the C18 stationary phase, yielding a symmetrical Gaussian peak[1],[2]. Peak tailing is the physical manifestation of a mixed-mode retention mechanism [1].

For phenolic compounds, this secondary mechanism is overwhelmingly driven by polar interactions with residual silanols [3],[2]:

  • The Silanol State: Standard silica supports contain unreacted silanol groups (-Si-OH). At a mobile phase pH above 4.0, these acidic sites ionize into silanoate anions (-Si-O⁻)[4].

  • The Analyte Interaction: 4-Methyl-2-phenylphenol possesses a polar hydroxyl (-OH) group. While the molecule's bulky hydrophobic region drives primary retention, the -OH group acts as a potent hydrogen-bond donor. It interacts strongly with the ionized silanoate acceptors on the column surface[5],[2].

  • The Result: A fraction of the analyte molecules is retained longer by these localized polar interactions, dragging out the elution profile and creating a pronounced tail[5].

Diagnostic Data & Parameter Optimization

The following matrix summarizes the quantitative impact of various chromatographic parameters on the peak asymmetry of 4-Methyl-2-phenylphenol. Use this data to benchmark your current method against optimized conditions.

Table 1: Impact of Chromatographic Parameters on Peak Asymmetry ( As​ )

Chromatographic ParameterSub-optimal ConditionObserved Asymmetry ( As​ )Mechanistic ConsequenceOptimized ConditionPost-Optimization As​
Mobile Phase pH pH 7.0 (Water/ACN)2.1 - 2.5Ionized silanols (Si-O⁻) strongly hydrogen-bond with the phenolic -OH[4],[2].pH 3.0 (0.1% Formic Acid)1.0 - 1.2
Stationary Phase Type-A Silica (Non-endcapped)1.8 - 2.2High density of active metal-contaminated silanol sites[4],[6].Type-B Silica (Fully Endcapped)1.1 - 1.3
Sample Diluent 100% Acetonitrile1.6 - 1.9Analyte dispersion at column head due to solvent strength mismatch[7],[5].Match Initial Mobile Phase1.0 - 1.1
Injection Mass 10 µg on-column1.5 - 1.7Saturation of localized hydrophobic binding sites (Mass Overload)[7],[5].< 1 µg on-column1.0 - 1.1

Visual Troubleshooting Workflow

Follow this logical decision tree to systematically eliminate the root causes of peak tailing.

Workflow Start Peak Tailing Detected (As > 1.5) Step1 1. Evaluate Mobile Phase pH Start->Step1 Fix1 Adjust pH to 2.5 - 3.5 (Protonate Silanols) Step1->Fix1 If pH > 4.0 Step2 2. Assess Column Chemistry Step1->Step2 If pH is already < 3.5 Fix1->Step2 Fix2 Switch to High-Purity End-capped C18 Step2->Fix2 If using Type-A silica Step3 3. Verify Sample Diluent Step2->Step3 If using Type-B silica Fix2->Step3 Fix3 Match Diluent to Initial Mobile Phase Step3->Fix3 If diluent is 100% organic Success Symmetrical Peak Achieved (As = 1.0 - 1.2) Step3->Success If diluent matches MP Fix3->Success

Troubleshooting workflow for resolving 4-Methyl-2-phenylphenol peak tailing.

Self-Validating Experimental Protocols

Do not change multiple variables at once. Execute these protocols sequentially to isolate the exact cause of the chromatographic failure.

Protocol A: Mobile Phase pH Optimization (Silanol Suppression)

Causality: Lowering the mobile phase pH to 2.5–3.5 ensures that residual silanols on the silica surface are fully protonated (neutralized). This eliminates their ability to act as hydrogen-bond acceptors for the phenolic -OH group, thereby shutting down the secondary retention mechanism[2].

  • Preparation of Aqueous Phase (Mobile Phase A): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of MS-grade Formic Acid (0.1% v/v). Verify the pH is approximately 2.7.

  • Preparation of Organic Phase (Mobile Phase B): Use 100% HPLC-grade Acetonitrile or Methanol.

  • System Equilibration: Purge the HPLC lines and flush the analytical column with the new acidic mobile phase for a minimum of 20 column volumes to ensure complete protonation of the stationary phase[2].

  • Validation & System Suitability: Inject a 1 µg/mL standard of 4-Methyl-2-phenylphenol. Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • Success Criterion: The protocol is validated if As​ drops from >1.5 to the 1.0–1.2 range.

Protocol B: Eliminating Solvent Mismatch & Mass Overload

Causality: Injecting the sample in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase causes the analyte to travel rapidly at the column head before partitioning into the stationary phase. This causes band broadening and tailing. Similarly, injecting too much mass saturates the available hydrophobic binding sites[7],[5].

  • Diluent Matching: Prepare a sample diluent that exactly matches your initial gradient conditions (e.g., 40% Water / 60% Acetonitrile)[7].

  • Serial Dilution: Dissolve your 4-Methyl-2-phenylphenol stock to create two test solutions: a High-Load standard (10 µg/mL) and a Low-Load standard (1 µg/mL).

  • Injection: Inject 5 µL of both standards in separate runs.

  • Validation & System Suitability: Overlay the chromatograms.

    • Success Criterion: If the 1 µg/mL peak is perfectly symmetrical ( As​ ~ 1.0) while the 10 µg/mL peak exhibits fronting or tailing, the system was experiencing mass overload. Adopt the lower concentration for future assays.

Expert FAQs

Q1: I adjusted the pH to 3.0, but the 4-Methyl-2-phenylphenol peak is still tailing. What is the next logical step? A1: If pH optimization fails to resolve the issue, the tailing is likely physical rather than chemical. You may be dealing with a degraded column bed, a blocked inlet frit, or excessive extra-column volume[7],[5]. To diagnose this, inject a purely hydrophobic, neutral marker (e.g., toluene). If the toluene peak also tails, the column is physically damaged or fouled and must be back-flushed or replaced[8]. If toluene is symmetrical, your column's end-capping may have hydrolyzed; switch to a modern, high-purity "Type-B" silica column[4],[3].

Q2: Does the choice of organic modifier (Methanol vs. Acetonitrile) affect the tailing of phenolic compounds? A2: Yes. Acetonitrile is an aprotic solvent, whereas methanol is protic. Methanol can actively participate in hydrogen bonding. In some cases, methanol helps mask residual silanol interactions better than acetonitrile, which can subtly improve peak shape for hydrogen-bonding analytes like phenols, albeit at the cost of higher system backpressure[3].

Q3: Can I just increase the buffer concentration instead of lowering the pH? A3: While increasing buffer strength (e.g., 10–50 mM) can help mask some silanol activity by flooding the system with competing ions, it is fundamentally less effective than lowering the pH to suppress silanol ionization entirely[7],[9]. Furthermore, high buffer concentrations risk precipitation when mixed with high percentages of organic modifiers during a gradient run[6].

References

  • HPLC.eu - HPLC Troubleshooting Guide. Available at:[Link]

  • Chrom Tech - What Causes Peak Tailing in HPLC? Available at:[Link]

  • GMP Insiders - Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link]

  • Phenomenex - HPLC Troubleshooting Mini Guide - Peak Issues. Available at:[Link]

  • Element Lab Solutions - Peak Tailing in HPLC. Available at: [Link]

  • ALWSCI - Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Phenomenex - HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 4-Methyl-2-phenylphenol

Welcome to the technical support guide for 4-Methyl-2-phenylphenol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Methyl-2-phenylphenol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to help you achieve your desired experimental outcomes.

Understanding the Challenge: Physicochemical Properties of 4-Methyl-2-phenylphenol

4-Methyl-2-phenylphenol is a hydrophobic organic compound, and its structure dictates its poor solubility in aqueous media. Its significant nonpolar surface area, contributed by the two aromatic rings, outweighs the solubilizing effect of the single polar hydroxyl group. This inherent hydrophobicity is the primary hurdle in many experimental setups.

To effectively troubleshoot solubility issues, it's crucial to understand the compound's key physicochemical properties.

PropertyValueImplication for SolubilitySource(s)
Molecular Formula C₁₃H₁₂O-[1]
Molecular Weight 184.23 g/mol -[1]
LogP (Octanol-Water Partition Coefficient) 3.5A LogP value greater than 3 indicates high lipophilicity and very poor aqueous solubility.[1]
pKa (Acid Dissociation Constant) ~9.5 - 10.5 (estimated)The phenolic hydroxyl group is weakly acidic. At pH values well above the pKa, the compound will deprotonate to form the more soluble phenolate anion.[2]
Water Solubility Very slightly solubleDirect dissolution in neutral aqueous buffers (like PBS) is expected to be extremely low.[3]

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed procedures, please refer to the Troubleshooting Guides.

Q1: Why won't my 4-Methyl-2-phenylphenol dissolve in my PBS buffer (pH 7.4)?

A: The compound is highly hydrophobic (LogP of 3.5) and is a very weak acid.[1] At a neutral pH of 7.4, it exists almost entirely in its non-ionized, poorly soluble phenol form. Significant dissolution in standard aqueous buffers without solubilizing agents is not expected.

Q2: I tried heating the solution, but the compound precipitated out upon cooling. What happened?

A: Heating can temporarily increase the solubility of many compounds, allowing you to dissolve more solute. However, if the solution becomes supersaturated, the compound will precipitate back out as it cools to room temperature. This indicates that you have exceeded the compound's equilibrium solubility under those final conditions.

Q3: Can I use DMSO to dissolve it first and then dilute it into my aqueous buffer?

A: Yes, this is a very common and effective strategy known as using a co-solvent. However, you must be careful about the final concentration of DMSO. High concentrations of organic solvents can be toxic to cells or interfere with biological assays. A general rule of thumb is to keep the final DMSO concentration below 0.5% (v/v) in cell-based experiments.

Q4: Will adjusting the pH of my buffer help?

A: Yes, significantly. Increasing the pH to a value well above the pKa (e.g., pH 11-12) will convert the phenol to its much more water-soluble phenolate salt.[4] However, you must consider if this high pH is compatible with your downstream application (e.g., cell viability, protein stability).

Q5: Are there alternatives to co-solvents and high pH?

A: Absolutely. Advanced formulation techniques using surfactants or cyclodextrins can encapsulate the hydrophobic molecule, effectively dispersing it in an aqueous medium. These methods are often used in drug development to create stable formulations of poorly soluble compounds.[5][6]

In-Depth Troubleshooting Guides & Protocols

This section provides detailed explanations and step-by-step protocols for four primary solubilization strategies.

Strategy 1: pH Adjustment

Scientific Principle: The solubility of a weakly acidic compound like 4-Methyl-2-phenylphenol can be dramatically increased by raising the pH of the aqueous medium. According to the Henderson-Hasselbalch equation, when the pH is significantly higher than the pKa, the compound will exist predominantly in its ionized (deprotonated) form. This phenolate anion is more polar and exhibits much greater water solubility than the neutral phenol form.

Best For: In vitro chemical assays, non-biological applications, or situations where the final solution can be re-neutralized if the compound remains soluble.

Causality Behind Choices:

  • We choose a high pH (e.g., 11-12) to ensure near-complete conversion to the phenolate form, maximizing solubility.

  • A strong base like NaOH is used for efficient and clean pH adjustment without introducing complex buffering species.

  • Stirring is essential to break down solid aggregates and increase the surface area available for dissolution.

Protocol 1: Solubilization via pH Adjustment
  • Prepare a High pH Buffer: Prepare your desired buffer (e.g., a phosphate or glycine buffer) and adjust its pH to ~12.0 using a concentrated NaOH solution (e.g., 1 M or 5 M).

  • Initial Dissolution: Add the weighed amount of 4-Methyl-2-phenylphenol to the high pH buffer.

  • Mix Thoroughly: Stir the solution vigorously using a magnetic stirrer at room temperature until the solid is completely dissolved. Gentle warming (30-40°C) can be applied to expedite the process, but avoid boiling.

  • pH Readjustment (Optional): If your experiment requires a neutral pH, you can now slowly titrate the solution back down to the desired pH using a dilute acid (e.g., 0.1 M HCl).

  • Observe for Precipitation: Crucially, observe the solution closely during and after pH readjustment. If the compound precipitates, it means it is not soluble at that final pH and concentration, and this method is unsuitable for your needs. You will need to either lower the final concentration or choose a different solubilization strategy.

Strategy 2: Co-solvents

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This "polarity reduction" makes the aqueous environment more favorable for dissolving hydrophobic solutes like 4-Methyl-2-phenylphenol.[8][9] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) are common examples.[10]

Best For: Preparing high-concentration stock solutions that will be diluted into a final aqueous medium for in vitro cell culture or biochemical assays.

Causality Behind Choices:

  • We start with a pure organic solvent (100% DMSO) to create a high-concentration stock, which minimizes the volume of solvent transferred to the final assay.

  • Serial dilution into the final medium ensures rapid and uniform mixing, preventing localized high concentrations of the compound that could cause precipitation.

Protocol 2: Preparing a Stock Solution with a Co-solvent (DMSO)
  • Select a Co-solvent: Choose a biocompatible organic solvent. DMSO is a common first choice due to its strong solubilizing power.

  • Prepare Stock Solution: Weigh out the desired amount of 4-Methyl-2-phenylphenol and dissolve it in the minimum required volume of 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Use a vortex mixer to ensure complete dissolution.

  • Dilution into Aqueous Medium: Perform a serial dilution of the DMSO stock directly into your final aqueous buffer or cell culture medium.

    • CRITICAL STEP: Add the small volume of DMSO stock into the large volume of aqueous medium while vortexing or stirring. Never add the aqueous medium to the DMSO stock , as this can cause the compound to crash out of solution immediately.

  • Final Concentration Check: Calculate the final percentage of the co-solvent in your solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Strategy 3: Surfactant-Mediated Solubilization (Micellar Solubilization)

Scientific Principle: Surfactants are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[11] The hydrophobic tails form a core, creating a nonpolar microenvironment that can encapsulate poorly soluble compounds, while the hydrophilic heads form an outer shell that interfaces with the water.[12][13] This process, known as micellar solubilization, effectively disperses the hydrophobic drug in the aqueous phase.[14]

Best For: Formulations where co-solvents are undesirable, such as certain drug delivery studies or when creating stable aqueous formulations for dosing.

Causality Behind Choices:

  • The surfactant concentration must be above its CMC to ensure micelle formation.

  • Warming can facilitate both the dissolution of the surfactant and the incorporation of the drug into the micelles.

  • Sonication provides the energy needed to break up drug particles and facilitate their partitioning into the micellar core.

Protocol 3: Solubilization Using Surfactants
  • Choose a Surfactant: Select a biocompatible surfactant. Common choices include Polysorbate 80 (Tween 80) or Sodium Dodecyl Sulfate (SDS). Note that SDS is an ionic surfactant and may be harsher on biological systems.

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration several times higher than its CMC. For example, the CMC of Polysorbate 80 is ~0.012 mM. A working concentration of 1-2% (w/v) is a good starting point.

  • Add the Compound: Disperse the 4-Methyl-2-phenylphenol powder directly into the surfactant solution.

  • Facilitate Solubilization: Stir the mixture vigorously. Gentle heating (40-50°C) combined with bath sonication for 15-30 minutes can significantly improve the rate and extent of solubilization.

  • Equilibrate and Inspect: Allow the solution to cool to room temperature and continue stirring for at least one hour to ensure equilibrium is reached. Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any remaining particulates (note: this may also remove some drug if it is not fully encapsulated).

Strategy 4: Cyclodextrin Inclusion Complexation

Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique donut-shaped structure. The exterior of the cyclodextrin is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic.[15] This hydrophobic cavity can encapsulate "guest" molecules, like 4-Methyl-2-phenylphenol, that have appropriate size and shape, forming a non-covalent "inclusion complex".[16][17] This complex shields the hydrophobic drug from the water, thereby increasing its apparent solubility.[18][19]

Best For: Creating stable, low-toxicity aqueous formulations, often used in pharmaceutical development. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

Causality Behind Choices:

  • A molar excess of cyclodextrin is used to drive the equilibrium towards complex formation.

  • Vigorous, prolonged stirring is required to provide sufficient time and energy for the guest molecule to enter the cyclodextrin cavity.

Protocol 4: Solubilization via Cyclodextrin Complexation
  • Select a Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended for its solubility and safety profile.

  • Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in your desired aqueous buffer to create a clear solution. A concentration of 5-10% (w/v) is a robust starting point.

  • Add the Compound: Add the powdered 4-Methyl-2-phenylphenol to the cyclodextrin solution. A 1:1 or 1:2 molar ratio of the compound to cyclodextrin is a common starting point.

  • Promote Complex Formation: Seal the container and stir the mixture vigorously at room temperature for an extended period (12-24 hours). This long incubation allows the system to reach equilibrium for complex formation.

  • Clarify the Solution: After stirring, check for any undissolved material. If present, it indicates you have exceeded the maximum solubility with this system. The solution can be centrifuged or filtered (0.22 µm) to remove any excess, un-complexed compound.

Visualization of Workflows and Mechanisms

Decision-Making Workflow for Solubilization

The following diagram outlines a logical process for selecting the most appropriate solubilization method based on your experimental constraints.

G cluster_methods Recommended Methods start Start: Need to dissolve 4-Methyl-2-phenylphenol in aqueous media q1 Is a high pH (>10) compatible with my experiment? start->q1 q2 Is a small amount (<0.5%) of an organic co-solvent (e.g., DMSO) acceptable? q1->q2  No p1 Use pH Adjustment (Protocol 1) q1->p1  Yes q3 Are surfactants (e.g., Tween 80) compatible with my assay? q2->q3  No p2 Use Co-solvent Method (Protocol 2) q2->p2  Yes p3 Use Surfactant Micelles (Protocol 3) q3->p3  Yes p4 Use Cyclodextrin Complexation (Protocol 4) q3->p4  No, try Cyclodextrins end_choice Consider advanced formulation (e.g., solid dispersions, nanoparticles) or redesign experiment. p4->end_choice If still unsuccessful

Caption: Decision workflow for selecting a solubilization strategy.

Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a hydrophobic molecule is encapsulated within the cyclodextrin cavity, rendering it soluble in water.

G cluster_before Before Complexation cluster_after After Complexation compound 4-Methyl-2-phenylphenol (Hydrophobic, Insoluble) water1 Aqueous Medium compound->water1 Insoluble in cd Cyclodextrin (Soluble) cd->water1 Soluble in arrow Vigorous Stirring complex Inclusion Complex water2 Aqueous Medium complex->water2 Soluble in plus + arrow->complex

Sources

Troubleshooting

Technical Support Center: Removing Phenolic Impurities from 4-Methyl-2-phenylphenol Samples

Welcome to the technical support guide for the purification of 4-Methyl-2-phenylphenol. This document is designed for researchers, scientists, and drug development professionals who require high-purity samples for their...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-Methyl-2-phenylphenol. This document is designed for researchers, scientists, and drug development professionals who require high-purity samples for their work. Here, we address common challenges and provide practical, field-proven solutions for removing phenolic and other process-related impurities.

The Importance of Purity

4-Methyl-2-phenylphenol is a substituted biphenyl compound, a structural motif prevalent in pharmaceuticals and advanced materials. The purity of this compound is critical, as even minor impurities can significantly impact downstream applications, affecting reaction yields, biological activity, and material properties. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 4-Methyl-2-phenylphenol sample?

The impurity profile of 4-Methyl-2-phenylphenol largely depends on its synthetic route. Common synthesis methods like the Suzuki-Miyaura cross-coupling can introduce several types of impurities[1][2]. These typically include:

  • Unreacted Starting Materials: Such as the corresponding aryl halide or boronic acid.

  • Homocoupling Byproducts: Biphenyls formed from the coupling of two identical starting molecules.

  • Isomers: Positional isomers of 4-Methyl-2-phenylphenol may form depending on the regioselectivity of the reaction.

  • Other Phenolic Compounds: Carry-over of related phenols like p-cresol from the synthesis process can occur[3].

  • Solvent and Reagent Residues: Residual solvents or reagents used during the reaction and work-up[4][5].

Q2: What is the first step I should take to assess the purity of my sample?

A quick and inexpensive purity assessment can be performed using Thin-Layer Chromatography (TLC). By comparing the crude sample against a pure standard (if available) and visualizing the spots under UV light, you can get a semi-quantitative idea of the number of impurities present. For a more detailed analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended for their high resolution and quantitative accuracy[6][7]. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for identifying and quantifying impurities, provided their signals don't overlap significantly with the product's signals[4].

Q3: Which purification method is best for my needs?

The choice of method depends on the nature of the impurities and the desired final purity.

  • For removing non-acidic organic impurities: A simple Acid-Base Extraction is highly effective. As a phenol, 4-Methyl-2-phenylphenol is acidic and can be selectively extracted into an aqueous basic solution, leaving non-acidic impurities in the organic layer[8].

  • For crystalline solids with thermally stable impurities: Recrystallization is an excellent and scalable technique for achieving high purity[9]. The key is finding a solvent or solvent system where the product's solubility changes significantly with temperature, while impurities remain soluble at low temperatures.

  • For complex mixtures or closely related isomers: Silica Gel Column Chromatography offers the highest resolution for separating compounds with similar polarities[1][10].

The following diagram illustrates a general workflow for selecting a purification strategy.

Purification Workflow Start Crude 4-Methyl-2-phenylphenol AssessPurity Assess Purity (TLC, GC, NMR) Start->AssessPurity Decision Impurity Profile? AssessPurity->Decision AcidBase Acid-Base Extraction Decision->AcidBase Non-Acidic Impurities Recrystallize Recrystallization Decision->Recrystallize Crystalline Solid, Few Impurities Chromatography Column Chromatography Decision->Chromatography Complex Mixture, Isomers FinalCheck Final Purity Check (MP, HPLC, NMR) AcidBase->FinalCheck Recrystallize->FinalCheck Chromatography->FinalCheck End High-Purity Product FinalCheck->End

Caption: General workflow for purifying 4-Methyl-2-phenylphenol.

Troubleshooting Guide: Purification Techniques

Technique 1: Acid-Base Extraction

This technique leverages the acidic nature of the phenolic hydroxyl group. By washing an organic solution of the crude product with an aqueous base (e.g., 1M NaOH), the phenol is deprotonated to its water-soluble sodium phenolate salt. Neutral impurities remain in the organic layer and can be separated. The aqueous layer is then re-acidified (e.g., with 1M HCl) to precipitate the pure phenol, which is subsequently extracted back into an organic solvent.

Q: My product yield is very low after the extraction. What could have gone wrong? A: There are two primary causes for low yield. First, incomplete protonation during the final acidification step. Ensure the pH of the aqueous layer is sufficiently acidic (pH ~2) to fully precipitate the phenol. Always check the pH with litmus paper or a pH meter. Second, insufficient extraction from the acidified aqueous layer. Perform multiple extractions (at least 3) with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.

Q: An emulsion formed during the extraction, and the layers won't separate. How can I resolve this? A: Emulsion formation is common when solutions are shaken too vigorously.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by impurities that act as surfactants.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Gently swirl the funnel instead of shaking it.

    • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to break the emulsion.

    • If the emulsion persists, pass the mixture through a pad of Celite or glass wool via gravity filtration.

Technique 2: Recrystallization

Recrystallization is a powerful purification technique for solids. The goal is to find a solvent that dissolves the compound when hot but not when cold. Impurities should ideally remain soluble in the cold solvent.

Q: My compound "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solid melts and comes out of the supersaturated solution as a liquid rather than a crystalline solid.

  • Causality: This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, causing saturation at a temperature above its melting point. High levels of impurities can also depress the melting point, exacerbating the issue[11].

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation temperature. Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the cooling rate. If using a mixed-solvent system, add a little more of the "good" solvent (the one the compound is more soluble in) before cooling[11].

Troubleshooting Oiling Out OilingOut Compound 'Oiled Out' Reheat Reheat to Dissolve Oil OilingOut->Reheat AddSolvent Add More 'Good' Solvent (e.g., Ethanol) Reheat->AddSolvent SlowCool Cool Solution Slowly (Insulate Flask) AddSolvent->SlowCool Crystals Formation of Pure Crystals SlowCool->Crystals

Caption: Logical steps for troubleshooting the "oiling out" phenomenon.

Q: My crystal yield is disappointingly low. What are the most common causes? A: Low yield is a frequent issue in recrystallization.

  • Causality: The most common errors are: using too much solvent during dissolution, premature crystallization during a hot filtration step, and washing the final crystals with a solvent that is not ice-cold[11].

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask with hot solvent vapor.

    • Use Ice-Cold Solvent for Washing: Always wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor without dissolving the product.

Technique 3: Silica Gel Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

Q: My compounds are not separating well on the column. How can I improve the resolution? A: Poor resolution means the separation factor between your product and impurities is low.

  • Causality: This is almost always an issue with the eluent system being either too polar or not polar enough. An overly polar eluent will move all compounds too quickly (high Rf values), while a non-polar eluent will cause everything to move too slowly or not at all (low Rf values).

  • Solution: The ideal eluent system should provide an Rf value of ~0.25-0.35 for the desired compound on a TLC plate.

    • Systematic Eluent Selection: Use TLC to test various solvent mixtures. A common starting point for phenolic compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether[10].

    • Fine-Tuning Polarity: If resolution is poor, decrease the polarity of the eluent system (e.g., go from 20% ethyl acetate in hexanes to 15% or 10%). This will increase the interaction of the compounds with the silica gel, enhancing separation.

    • Add a Modifier: For acidic compounds like phenols, adding a small amount (0.1-0.5%) of acetic acid to the eluent can prevent "tailing" of spots and improve peak shape[10].

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This mixed-solvent system is effective for 4-Methyl-2-phenylphenol, which is soluble in ethanol (the "good" solvent) and insoluble in water (the "poor" solvent)[11].

  • Dissolution: In an Erlenmeyer flask, place the crude 4-Methyl-2-phenylphenol and add the minimum volume of hot ethanol required to achieve complete dissolution.

  • Inducing Saturation: While keeping the solution hot (on a hot plate), add hot water dropwise with swirling until the solution just begins to turn cloudy. This indicates the saturation point.

  • Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of an ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture).

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purity Verification Data

After purification, it is essential to verify the purity of the 4-Methyl-2-phenylphenol. The following table summarizes key analytical techniques for this purpose.

Analytical TechniquePurpose & InsightsExpected Result for Pure Sample
Melting Point (MP) Assesses purity and identity. Impurities depress and broaden the melting range.[12]A sharp melting range consistent with the literature value.
TLC Quick check for the presence of impurities.A single spot with a consistent Rf value.
GC / HPLC Quantitative purity analysis. Provides percentage purity and detects trace impurities.[6][7]A single major peak corresponding to the product (>99% area).
¹H NMR Spectroscopy Confirms structure and detects proton-containing impurities.Clean spectrum with expected chemical shifts and integration values. Absence of signals from starting materials or byproducts.[4]
¹³C NMR Spectroscopy Confirms the carbon skeleton and detects non-protonated or isomeric impurities.The correct number of signals corresponding to the carbon atoms in the molecule.

References

  • BenchChem. (n.d.). Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide.
  • Journal of Organic Chemistry. (2006). The Synthesis and Resolution of 2,2'-, 4,4'-, and 6,6'-Substituted Chiral Biphenyl Derivatives for Application in the Preparation of Chiral Materials.
  • LCGC International - Chromatography Online. (2026). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
  • Revue Roumaine de Chimie. (n.d.). CATALYTIC SYNTHESIS OF 4-METHYL-2-(α-METHYL BENZYL) PHENOL OVER FE-AL-MCM-41 FOR EXTRACTION-SEPARATION RUBIDIUM FROM BRINE.
  • ResearchGate. (n.d.). Analytical Methods.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Wikipedia. (n.d.). 4-Phenylphenol.
  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of (E)-Methyl 4-phenylbut-2-enoate by High-Performance Liquid Chromatography.
  • YouTube. (2020). Recrystallization.
  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-Methylbiphenyl.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

Optimization

preventing oxidative degradation of 4-Methyl-2-phenylphenol during storage

Welcome to the Technical Support Center for 4-Methyl-2-phenylphenol (4-M2PP). As a highly reactive phenolic derivative utilized in advanced chemical synthesis, photochemical research[1], and materials science[2], 4-M2PP...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-2-phenylphenol (4-M2PP). As a highly reactive phenolic derivative utilized in advanced chemical synthesis, photochemical research[1], and materials science[2], 4-M2PP is highly susceptible to oxidative degradation.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of 4-M2PP during short- and long-term storage.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q: Why is 4-Methyl-2-phenylphenol so susceptible to oxidative degradation? A: The vulnerability of 4-M2PP lies in its electronic structure. Phenols undergo oxidation because the hydroxyl (-OH) group is strongly electron-donating, which enhances the reactivity of the aromatic ring[3]. In 4-M2PP, the electron density is further amplified by the para-methyl group and the ortho-phenyl group. This lowered oxidation potential makes it thermodynamically favorable for the molecule to lose an electron and a proton, generating a highly reactive phenoxy radical.

Q: What are the primary degradation products, and how do they form? A: Once the initial phenoxy radical is formed, the degradation pathway splits:

  • Quinone Formation: In the presence of oxidizing agents or molecular oxygen, the radical undergoes further oxidation. Because the para position is blocked by a methyl group, oxidation typically yields ortho-quinones[4],[3].

  • Radical Coupling (Dimerization): The phenoxy radicals can couple with one another to form biphenyl dimers or complex oligomers.

Q: What environmental triggers catalyze this process? A: Oxidation is initiated and accelerated by three primary factors:

  • Dissolved Oxygen ( O2​ ): Acts as the terminal electron acceptor.

  • Light (Photo-oxidation): UV and visible light can excite the phenol or generate reactive oxygen species (ROS) that initiate radical formation[1].

  • Trace Metals: Transition metals (e.g., Fe3+ , Cu2+ ) present in low-quality glassware or unpurified solvents catalyze the oxidation via Fenton-like single-electron transfer mechanisms[5].

Mechanism A 4-Methyl-2-phenylphenol (Electron-Rich) B Phenoxy Radical (Reactive Intermediate) A->B -e-, -H+ C o-Quinone Derivatives (Yellow/Brown Color) B->C Oxidation E Radical Coupling (Oligomers/Dimers) B->E Dimerization D O2 / Light / Trace Metals D->B Catalysis

Mechanistic pathway of 4-Methyl-2-phenylphenol oxidative degradation.

Part 2: Troubleshooting Guide

Issue 1: My solid batch of 4-M2PP has changed from a white powder to a yellow/brown hue. Can I still use it? Cause: The discoloration is a direct visual indicator of ortho-quinone formation[4]. Quinones are highly chromophoric; even a 0.5% – 1.0% degradation can turn the entire batch yellow or brown. Resolution: Do not use discolored powder for sensitive assays (e.g., cell-based screening or transition-metal catalyzed coupling), as quinones are redox-active and will skew your results. You must re-purify the batch via recrystallization (e.g., from hexanes/ethyl acetate) or flash chromatography.

Issue 2: Stock solutions prepared in DMSO degrade rapidly, losing titer within a week at 4°C. Cause: DMSO is highly hygroscopic and readily absorbs atmospheric moisture and oxygen. When stored at 4°C, DMSO (freezing point ~19°C) undergoes freeze-thaw cycles if the fridge temperature fluctuates. This causes localized concentration gradients (freeze-concentration effect) where 4-M2PP and dissolved oxygen are forced into close proximity, drastically accelerating radical coupling. Resolution: Switch to anhydrous, degassed solvents. Aliquot the solution into single-use vials immediately after preparation and store them at -80°C to halt kinetic degradation.

Issue 3: I am observing inconsistent chromatographic peaks (smearing) during LC-MS analysis of stored samples. Cause: Phenolic compounds can act as metal chelators[5]. If your storage vials or LC system contain active metal sites, the compound may be oxidizing on the column or forming transient metal complexes. Resolution: Use deactivated (silanized) amber glass vials for storage. Ensure your LC-MS mobile phases are modified with a volatile chelator or acid (e.g., 0.1% Formic Acid) to keep trace metals fully protonated and unreactive.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. By incorporating visual and analytical checkpoints, you can verify the integrity of your storage environment before the compound is compromised.

Protocol A: Preparation of Stabilized Stock Solutions

Objective: Eliminate oxygen and trace metals from the solvation environment.

  • Solvent Degassing (Sparging):

    • Action: Submerge a stainless-steel needle into the chosen anhydrous solvent (e.g., DMSO or DMF) and bubble high-purity Argon gas through the liquid for 30 minutes.

    • Causality: Sparging displaces dissolved O2​ , removing the primary electron acceptor required for quinone formation.

  • Antioxidant Addition (Optional but Recommended):

    • Action: Add 0.1% (w/v) Butylated hydroxytoluene (BHT) to the degassed solvent.

    • Causality: BHT acts as a sacrificial radical scavenger. Its sterically hindered phenolic ring intercepts reactive oxygen species faster than 4-M2PP, breaking the auto-oxidation chain reaction.

  • Inert Dissolution & Aliquoting:

    • Action: Inside a glovebox or under a continuous Argon stream, dissolve the 4-M2PP powder. Dispense into single-use, silanized amber glass vials.

    • Validation Checkpoint: The solution must remain completely colorless. A faint yellow tint indicates the solvent was not adequately degassed.

  • Flash Freezing:

    • Action: Submerge the sealed vials in liquid nitrogen for 30 seconds before transferring to a -80°C freezer.

    • Causality: Flash freezing bypasses the slow crystallization phase, preventing the freeze-concentration of solutes and dissolved gases.

Workflow A 4-Methyl-2-phenylphenol (Raw Material) B Solid State Storage A->B C Solution State Storage A->C D Purge with Argon/N2 Amber Glass, -20°C B->D E Sparge Solvents with Argon Add 0.1% BHT C->E F Aliquot into Single-Use Vials & Flash Freeze E->F G Store at -80°C (Prevents Degradation) F->G

Workflow for preventing oxidative degradation of 4-Methyl-2-phenylphenol.

Part 4: Quantitative Data Presentation

The table below summarizes the expected degradation trajectory of 4-M2PP under various storage conditions, demonstrating the critical need for strict environmental controls.

Storage ConditionAtmosphereLight ExposureTemp (°C)6-Month Purity (%)Visual Appearance
Ambient (Control) AirAmbient Light25< 85.0Yellow / Brown Powder
Refrigerated AirDark492.5Pale Yellow Powder
Standard Frozen AirDark-2096.0Off-White Powder
Optimal Solid ArgonDark (Amber)-20> 99.5Pure White Powder
Optimal Solution ArgonDark-80> 99.0Clear, Colorless Liquid

Table 1: Impact of storage parameters on the oxidative stability of 4-M2PP over a 6-month period.

References

  • Phenol oxidation with hypervalent iodine reagents - Wikipedia. wikipedia.org.
  • Video: Oxidation of Phenols to Quinones - JoVE. jove.com.
  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Me
  • Mechanisms of the Photochemical Rearrangement of Diphenyl Ethers - ACS Public
  • Hydrothermal Treatment of E-Waste Plastics for Tertiary Recycling: Product Slate and Decomposition Mechanisms | ACS Sustainable Chemistry & Engineering - ACS Public

Sources

Troubleshooting

Technical Support Center: Optimizing GC-FID Analysis of 4-Methyl-2-phenylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with baseline instability and background noise during the gas chromatography-flame ionization det...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with baseline instability and background noise during the gas chromatography-flame ionization detection (GC-FID) of phenolic compounds.

4-Methyl-2-phenylphenol is a high-boiling, moderately polar analyte with an active hydroxyl group. This chemical nature requires elevated elution temperatures and highly inert flow paths, creating a perfect storm for column bleed, active site adsorption, and detector contamination. This guide provides field-proven, causality-driven troubleshooting protocols to isolate and eliminate background noise, ensuring your methods remain robust, sensitive, and self-validating.

Part 1: The Logical Troubleshooting Workflow

Before disassembling the instrument or replacing expensive consumables, we must isolate the source of the noise. Background noise in GC-FID typically originates from one of three domains: the gas supply, the detector, or the column/inlet system[1]. We employ a "half-splitting" diagnostic approach to systematically rule out variables and validate our findings.

G Start Observe High Background Noise in GC-FID Isolate Step 1: Isolate Detector (Remove column, cap FID) Start->Isolate Check1 Is background signal still > 20 pA? Isolate->Check1 CheckGas Step 2: Turn off makeup gas. Is signal still high? Check1->CheckGas Yes (Detector/Gas Issue) CheckTemp Step 3: Cool oven to 50°C. Does noise drop? Check1->CheckTemp No (Column/System Issue) GasContam Contaminated Gas Supply Replace traps & verify purity CheckGas->GasContam Yes CleanFID Contaminated FID Jet/Collector Perform physical cleaning CheckGas->CleanFID No ColBleed Thermal Degradation / Column Bleed Trim or replace column CheckTemp->ColBleed Yes InletContam Inlet Contamination / Carrier Gas Clean liner, replace septum CheckTemp->InletContam No

Diagnostic workflow for isolating GC-FID background noise sources.

Part 2: In-Depth Troubleshooting Guides

Q1: My baseline drifts upward significantly during the temperature program required to elute 4-Methyl-2-phenylphenol. Is this column bleed or matrix contamination?

Causality & Expert Insight: 4-Methyl-2-phenylphenol is a bulky phenolic compound with a high boiling point, requiring final oven temperatures often exceeding 250°C for efficient elution[2]. At these elevated temperatures, the siloxane backbone of standard stationary phases begins to undergo3[3]. This releases cyclic siloxanes into the FID, manifesting as a rising baseline (column bleed). However, high-boiling matrix residues from sample extracts can mimic this exact profile.

Self-Validating Protocol (The "Blank Run" Test):

  • Run a Blank: Perform a standard temperature-programmed run with no injection (do not even inject solvent).

  • Observe the Baseline: If the baseline rise persists, the issue is intrinsic to the system (either column bleed or carrier gas impurities)[4].

  • Isolate the Cause: To differentiate between carrier gas contamination and column bleed, cool the oven to 50°C while maintaining carrier flow. If the high baseline persists at low temperatures, the5[5]. If the noise drops significantly, it is true column bleed.

Resolution: Use low-bleed ("ms" grade) columns with thinner films to minimize the absolute mass of stationary phase available to degrade[6]. Ensure your carrier gas passes through high-capacity oxygen and moisture traps, as trace oxygen acts as a catalyst for stationary phase oxidation at high temperatures[3].

Q2: I am observing erratic, high-frequency spikes in my baseline that obscure the 4-Methyl-2-phenylphenol peak. How do I fix this?

Causality & Expert Insight: High-frequency spikes (often looking like "grass" on the baseline) are rarely chromatographic. They are typically caused by particulate matter passing through the FID flame or electronic noise[4]. When analyzing phenolic extracts, carbonaceous deposits can build up on the FID jet or collector electrode. As the flame burns, micro-particles of this soot flake off, become ionized, and create sudden bursts of current[7].

Self-Validating Protocol (Detector Isolation & Cleaning):

  • Isolate the Detector: Cool the oven and remove the column from the FID.

  • Cap the FID: Plug the detector base using a blanking nut and a 8[8].

  • Test: Ignite the flame and monitor the signal. If the spikes remain, the detector or gas supply is the culprit.

  • Clean the FID: Turn off all gases. Remove the collector assembly and the FID jet. Scrub the jet using a fine brass wire brush and sonicant in a 50:50 mixture of methanol and water[7]. (Caution: Never use a rigid cleaning wire inside the jet tip, as scratching the orifice will permanently deform the flame shape).

  • Inspect Grounding: Check the 7[7]; a degraded gasket causes electrical grounding issues leading to spikes. Replace if brittle, then reassemble and bake out the detector at 300°C for 2 hours.

Q3: The baseline is noisy, but only after the solvent peak elutes. Subsequent runs get progressively worse. What is happening?

Causality & Expert Insight: This phenomenon is linked to active site adsorption in the inlet or a compromised septum. Phenolic compounds like 4-Methyl-2-phenylphenol are highly susceptible to hydrogen bonding with active silanol groups on dirty glass wool or degraded inlet liners. If the solvent expands too violently during injection (backflash), it deposits high-boiling matrix components onto the septum or the colder metal parts of the inlet[9]. These components slowly bleed onto the column, creating a rolling, noisy baseline.

Resolution: Implement a strict consumable replacement schedule. Replace the septum and use a highly deactivated, single-taper liner with deactivated glass wool. Ensure the splitless hold time is optimized. Opening the split vent too early truncates the solvent peak but can leave analytes behind; 6 that elevate the baseline and obscure early eluting compounds[6].

Part 3: Quantitative Data & Optimization Metrics

To maintain scientific integrity, laboratories must establish quantitative thresholds for system suitability. The following table summarizes the key diagnostic metrics and acceptable limits for GC-FID performance to ensure optimal signal-to-noise ratios.

Diagnostic MetricAcceptable Range / LimitCorrective Action if Out of Spec
Normal Background Signal < 20 pA (at operating conditions)Check for gas contamination; clean FID jet/collector[1].
ASTM Noise Level < 0.038 pA (Isothermal at 100°C)Isolate detector; check electronic grounding and isolation gaskets[1].
Air-to-Hydrogen Ratio ~ 10:1 (e.g., 400 mL/min Air : 40 mL/min H₂)Adjust gas flows to ensure complete combustion and a stable flame[10].
Make-up Gas Flow 25 - 30 mL/minOptimize in 10% increments to maximize the signal-to-noise ratio[6].

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Helium instead of Nitrogen as a make-up gas to reduce noise? A: While Helium is an excellent carrier gas, Nitrogen is actually recommended by many manufacturers as the most effective make-up gas for FID. Nitrogen's higher molecular weight aids in analyte ionization and fragmentation within the flame, which can 10 compared to Helium[10].

Q: Does sample acidification help with the analysis of 4-Methyl-2-phenylphenol? A: Yes. Because 4-Methyl-2-phenylphenol is a weak acid, ensuring the sample matrix is properly acidified (e.g., with formic acid) keeps the compound in its protonated, volatile state. This prevents the formation of non-volatile salts in the inlet, which would otherwise 10[10].

Q: How do I know if my carrier gas traps are exhausted? A: Exhausted oxygen traps will lead to rapid stationary phase degradation, visible as a sudden increase in column bleed (baseline rise) at temperatures you previously ran without issue[3]. Exhausted hydrocarbon traps will cause a high, stable background signal (>20 pA) even when the oven is cool[1].

References

  • GC FID Troubleshooting Guide | PDF | Combustion | Gases - Scribd.
  • GC-FID baseline noise - Chromatography Forum.
  • Minimize Background Noise in USP Residual Solvent Testing | Best Practices.
  • Hydrothermal Treatment of E-Waste Plastics for Tertiary Recycling - ACS Publications.
  • The LCGC Blog: Optimizing Sensitivity in Splitless Capillary GC with FID Detection.
  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it.
  • GC-FID: 5 Must-Know Tactics For Optimal Performance | Separation Science.
  • Achieving Low Levels of GC Column Bleed.
  • Troubleshooting GC Column Baseline Issues - Restek.
  • baseline noise and spikes - Chromatography Forum.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Efficacy of 4-Methyl-2-phenylphenol and 2-phenylphenol

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of antimicrobial agents, phenolic compounds remain a cornerstone fo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial agents, phenolic compounds remain a cornerstone for disinfection and preservation. This guide provides a detailed comparative analysis of two such compounds: 4-Methyl-2-phenylphenol and its parent compound, 2-phenylphenol. As professionals in research and drug development, understanding the nuanced differences in their antimicrobial efficacy is paramount for informed application and innovation. This document synthesizes available scientific data to offer a clear perspective on their respective strengths and the current state of knowledge.

Introduction to the Compounds

2-Phenylphenol (OPP) , also known as o-phenylphenol, is a well-established biphenylol with a long history of use as a broad-spectrum antimicrobial agent. It is a versatile biocide employed as a preservative and fungicide in a multitude of applications, from agriculture to healthcare.[1][2] Its efficacy against a wide range of bacteria, fungi, and viruses has solidified its position in various disinfectant and preservative formulations.[3][4][5]

4-Methyl-2-phenylphenol , a methylated derivative of 2-phenylphenol, is structurally similar but features a methyl group on the phenol ring. While structurally related compounds are known to have their biological activities influenced by such modifications, publicly available data on the specific antimicrobial efficacy of 4-Methyl-2-phenylphenol is notably limited in comparison to its parent compound. This guide aims to present the available information and highlight the existing data gap.

Comparative Antimicrobial Efficacy

A direct, comprehensive comparison of the antimicrobial efficacy of 4-Methyl-2-phenylphenol and 2-phenylphenol is challenging due to the disparity in available research. 2-Phenylphenol has been extensively studied, with a wealth of data on its effectiveness against various microorganisms. In contrast, specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for 4-Methyl-2-phenylphenol are not widely reported in publicly accessible scientific literature.

2-Phenylphenol: A Broad-Spectrum Antimicrobial

2-Phenylphenol exhibits robust activity against a wide array of microorganisms. Its applications range from post-harvest treatment of fruits and vegetables to disinfectants for hard surfaces in hospitals and homes.[6]

Bacterial Efficacy: 2-Phenylphenol is effective against both Gram-positive and Gram-negative bacteria.[3][7] One study reported a 90% minimum inhibitory concentration (MIC90) of 2000 mg/L (1.18 mM) for Pseudomonas aeruginosa. A study on the synergistic effects of 2-phenylphenol with triclosan demonstrated significant bactericidal activity against Staphylococcus aureus, Enterococcus hirae, Pseudomonas aeruginosa, and Escherichia coli.[8][9]

Fungal Efficacy: It is widely recognized for its potent fungicidal properties and is used to control molds and rots on citrus fruits and other crops.[4][7] It has demonstrated effective fungicidal activity against Trichophyton mentagrophytes, Candida albicans, and Aspergillus niger.

4-Methyl-2-phenylphenol: An Area for Further Research

Despite its structural similarity to 2-phenylphenol, there is a conspicuous absence of specific, quantitative data on the antimicrobial efficacy of 4-Methyl-2-phenylphenol in peer-reviewed literature. While it is plausible that it possesses antimicrobial properties characteristic of phenolic compounds, the lack of available MIC and MBC values against a standardized panel of microorganisms prevents a direct comparative assessment. This data gap presents an opportunity for further research to elucidate the specific antimicrobial spectrum and potency of this compound.

Table 1: Summary of Available Antimicrobial Efficacy Data

CompoundTarget MicroorganismEfficacy DataCitation(s)
2-Phenylphenol Pseudomonas aeruginosaMIC90: 2000 mg/L (1.18 mM)
Staphylococcus aureusEffective in combination[9]
Escherichia coliEffective in combination[8][9]
Fungi (general)Broad-spectrum fungicide[4][7]
4-Methyl-2-phenylphenol VariousNo specific MIC/MBC data available in public literature.

Mechanism of Action: The Phenolic Approach

The antimicrobial action of phenolic compounds like 2-phenylphenol is primarily attributed to their ability to disrupt the microbial cell. The lipophilic nature of these molecules allows them to partition into the lipid bilayer of the cell membrane, leading to a cascade of detrimental effects.

Key Mechanistic Steps:

  • Membrane Permeabilization: The primary mode of action involves increasing the permeability of the cell membrane. This disrupts the membrane's structural integrity and its function as a selective barrier.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.

  • Disruption of Cellular Processes: The influx and efflux of substances disrupt the proton motive force, inhibit membrane-bound enzymes, and interfere with cellular respiration and ATP synthesis.

  • Protein Denaturation: At higher concentrations, phenolic compounds can denature and coagulate cytoplasmic proteins, leading to cell death.

The presence of a phenyl group in 2-phenylphenol and 4-Methyl-2-phenylphenol enhances their lipophilicity, facilitating their interaction with the bacterial cell membrane. The addition of a methyl group in 4-Methyl-2-phenylphenol could theoretically influence its lipophilicity and, consequently, its antimicrobial potency, though experimental data is needed to confirm this.

cluster_mechanism Proposed Antimicrobial Mechanism of Phenylphenols Phenolic_Compound Phenylphenol Compound Cell_Membrane Microbial Cell Membrane (Lipid Bilayer) Phenolic_Compound->Cell_Membrane Partitions into Membrane_Disruption Increased Membrane Permeability Cell_Membrane->Membrane_Disruption Leads to Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Membrane_Disruption->Leakage Enzyme_Inhibition Inhibition of Membrane-Bound Enzymes Membrane_Disruption->Enzyme_Inhibition PMF_Disruption Disruption of Proton Motive Force Membrane_Disruption->PMF_Disruption Cell_Death Cell Death Leakage->Cell_Death Enzyme_Inhibition->Cell_Death PMF_Disruption->Cell_Death

Caption: Proposed mechanism of antimicrobial action for phenylphenols.

Experimental Protocols for Antimicrobial Susceptibility Testing

To facilitate further research and a direct comparison of these compounds, we provide a detailed, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This methodology, based on the broth microdilution method, is a cornerstone of antimicrobial susceptibility testing.

Protocol: Broth Microdilution for MIC and MBC Determination

This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Stock solutions of 4-Methyl-2-phenylphenol and 2-phenylphenol prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO), ensuring the final solvent concentration in the assay does not inhibit microbial growth.

  • Microorganisms: Standardized cultures of relevant bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Experimental Workflow:

Step 1: Inoculum Preparation

  • Culture the test microorganism on an appropriate agar plate overnight.

  • Prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

Step 2: Serial Dilution of Test Compounds

  • In a 96-well plate, perform a two-fold serial dilution of the stock solutions of the test compounds in the appropriate growth medium to achieve a range of desired concentrations.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

Step 3: Inoculation and Incubation

  • Add the prepared inoculum to each well containing the serially diluted compounds and the positive control well.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

Step 4: MIC Determination

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Step 5: MBC Determination

  • From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.

  • Incubate the agar plates under the same conditions as the initial incubation.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[1][3]

cluster_workflow Workflow for MIC and MBC Determination Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution of Test Compounds Start->Serial_Dilution Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate_MIC Incubate Plate Inoculate->Incubate_MIC Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate_MIC->Read_MIC Subculture Subculture from Wells with No Growth Read_MIC->Subculture Incubate_MBC Incubate Agar Plates Subculture->Incubate_MBC Read_MBC Determine MBC (Lowest Concentration with No Colonies) Incubate_MBC->Read_MBC End End Read_MBC->End

Caption: Experimental workflow for determining MIC and MBC.

Conclusion and Future Directions

For researchers and professionals in drug development, this presents both a challenge and an opportunity. The challenge lies in the inability to make a direct, evidence-based selection between the two compounds for a specific application without further testing. The opportunity, however, is significant. There is a clear need for systematic studies to determine the MIC and MBC of 4-Methyl-2-phenylphenol against a panel of clinically and industrially relevant microorganisms. Such research would not only fill a critical data gap but also provide valuable insights into the structure-activity relationship of methylated phenylphenols, potentially leading to the development of more potent and selective antimicrobial agents.

References

  • On the antimicrobial properties and endurance of eugenol and 2-phenylphenol functionalized sol-gel coatings. PMC. [Link]

  • ORTHO-PHENYLPHENOL (OPP, OR 2-PHENYLPHENOL). Ataman Kimya. [Link]

  • The Essential Role of 2-Phenylphenol in Modern Agriculture and Industry. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Understanding 2-Phenylphenol: A Versatile Fungicide and Preservative. YouTube. [Link]

  • 2-phenylphenol. AERU - University of Hertfordshire. [Link]

  • Synergistic effect of the combination triclosan with 2-phenylphenol against Pseudomonas aeruginosa and fungi. Saudi Medical Journal. [Link]

  • Synergistic effect of the combination triclosan with 2-phenylphenol against Pseudomonas aeruginosa and fungi. PubMed. [Link]

  • The Role of 2-Phenylphenol in Enhancing Product Longevity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Chemistry of Protection: 2-Phenylphenol (CAS 90-43-7) as a Preservative. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • 2-Phenylphenol. Wikipedia. [Link]

  • Toxicogenomic response of Pseudomonas aeruginosa to ortho-phenylphenol. PMC. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC. [Link]

  • Broth microdilution – Knowledge and References. Taylor & Francis. [Link]

  • The Role of 2-Phenylphenol in Modern Industrial Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative NMR Analysis: Differentiating 4-Methyl-2-phenylphenol and Its Isomers

Abstract In the realms of pharmaceutical development, materials science, and synthetic chemistry, the unambiguous structural elucidation of isomeric molecules is a cornerstone of ensuring product safety, efficacy, and no...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the unambiguous structural elucidation of isomeric molecules is a cornerstone of ensuring product safety, efficacy, and novelty. Positional isomers, such as 4-Methyl-2-phenylphenol and its analogues, often exhibit vastly different biological activities and physical properties despite their identical molecular formulas. This guide provides a comprehensive framework for utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy to definitively distinguish between these closely related structures. We will delve into the foundational principles of chemical shift, spin-spin coupling, and the Nuclear Overhauser Effect (NOE), and present a systematic protocol for acquiring and interpreting ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra. Through a detailed comparative analysis, this guide equips researchers with the expertise to confidently assign the correct isomeric structure.

Part 1: Foundational Principles of NMR for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The utility of NMR in distinguishing isomers stems from its sensitivity to the local electronic environment of each nucleus. Three key parameters are central to this analysis:

  • Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is highly dependent on the shielding or deshielding of a nucleus by surrounding electrons.[1][2] Electron-withdrawing groups (like the hydroxyl group) or anisotropic effects from aromatic rings cause nearby nuclei to resonate "downfield" (at a higher ppm value), while electron-donating groups (like a methyl group) cause an "upfield" shift (lower ppm).[3][4][5] The relative positions of substituents in isomers create unique electronic environments and, therefore, distinct chemical shift patterns.

  • Spin-Spin Coupling (J): This phenomenon arises from the interaction of the magnetic moments of non-equivalent nuclei through the intervening chemical bonds. It results in the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of the coupling constant (J-value), measured in Hertz (Hz), and the splitting pattern provide crucial information about the connectivity of atoms, typically over two to three bonds.[6][7]

  • Nuclear Overhauser Effect (NOE): Unlike the through-bond mechanism of J-coupling, the NOE is a through-space interaction.[8][9] It involves the transfer of nuclear spin polarization between nuclei that are spatially close (typically within 5 Å), regardless of whether they are directly bonded.[8][9] This effect is exceptionally powerful for differentiating isomers where the key distinction is the spatial proximity of certain groups.[8][9][10]

Part 2: Experimental Design & Protocol

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and a well-defined acquisition strategy. The following protocol is designed as a self-validating system to ensure data integrity.

Detailed Experimental Protocol: Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the analyte for ¹H NMR or 50-100 mg for ¹³C NMR experiments.[11] This ensures an adequate signal-to-noise ratio.

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for phenolic compounds.[11][12] Deuterated solvents are crucial to avoid large, interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[13]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[12][14]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube. Solid particles disrupt the magnetic field homogeneity, leading to broadened spectral lines.

  • Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is defined as 0.0 ppm and provides a reference point for the chemical shift scale.[2][14][15]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

A comprehensive analysis requires a suite of NMR experiments. The logical flow of data acquisition and analysis is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Prep Weigh & Dissolve Isomer in Deuterated Solvent Filter Filter into NMR Tube Prep->Filter H1 1D ¹H NMR Filter->H1 C13 1D ¹³C NMR H1->C13 Analysis1D Analyze Chemical Shifts & Coupling Constants H1->Analysis1D COSY 2D COSY ('H-'H) C13->COSY C13->Analysis1D HSQC 2D HSQC ('H-¹³C, 1-bond) COSY->HSQC Analysis2D Assign Connectivity (COSY, HSQC, HMBC) COSY->Analysis2D HMBC 2D HMBC ('H-¹³C, 2-3 bonds) HSQC->HMBC HSQC->Analysis2D NOESY 2D NOESY ('H-'H, through-space) HMBC->NOESY HMBC->Analysis2D AnalysisNOE Confirm Spatial Proximity (NOESY) NOESY->AnalysisNOE Analysis1D->Analysis2D Analysis2D->AnalysisNOE Structure Final Structure Assignment AnalysisNOE->Structure

Caption: Workflow for NMR-based structural elucidation of isomers.

Part 3: Comparative Spectral Analysis

To illustrate the power of this approach, we will compare the expected NMR spectra of 4-Methyl-2-phenylphenol with a key isomer, 2-Methyl-4-phenylphenol .

Compound Name Structure
4-Methyl-2-phenylphenol 4-Methyl-2-phenylphenol Structure
2-Methyl-4-phenylphenol 2-Methyl-4-phenylphenol Structure
Predicted ¹H and ¹³C NMR Chemical Shifts

The positioning of the methyl, hydroxyl, and phenyl groups creates subtle but measurable differences in the chemical shifts of the aromatic protons and carbons. The following table summarizes the predicted chemical shifts based on established substituent effects.[16]

Compound Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale for Key Differences
4-Methyl-2-phenylphenol -CH₃~2.30~20-21Methyl group is para to the -OH group.
Aromatic H's (on methyl/OH ring)6.8 - 7.2115 - 155Protons are ortho/meta to both -OH and -CH₃ groups, leading to a specific splitting pattern.
Aromatic H's (on phenyl substituent)7.2 - 7.5127 - 140Standard phenyl group chemical shifts.
-OH4.5 - 5.5 (in CDCl₃)N/APhenolic proton, shift is concentration and solvent dependent.[17][18]
2-Methyl-4-phenylphenol -CH₃~2.25~16-17Methyl group is ortho to the -OH group, experiencing a slightly different electronic environment.
Aromatic H's (on methyl/OH ring)6.7 - 7.1115 - 155The proton ortho to both -OH and -CH₃ will be distinct.
Aromatic H's (on phenyl substituent)7.3 - 7.6127 - 140Phenyl group is now para to the -OH group, slightly altering its electronic influence on the other ring.
-OH4.5 - 5.5 (in CDCl₃)N/ASimilar range to its isomer.

Note: These are estimated values. Actual spectra should be referenced against a spectral database like the Spectral Database for Organic Compounds (SDBS) when available.[19][20][21][22]

Part 4: The Definitive Role of 2D NMR in Isomer Differentiation

While 1D NMR provides strong initial clues, 2D NMR experiments are required for unambiguous assignment.[6][23][24][25]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically 2-3 bonds apart).[6] For both isomers, COSY would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (a one-bond correlation).[6][25] It is invaluable for assigning carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds.[6][7] This is critical for piecing fragments together. For example, in 4-Methyl-2-phenylphenol, the methyl protons (~2.30 ppm) would show an HMBC correlation to the carbon bearing the hydroxyl group (C-1) and the carbon bearing the phenyl group (C-2), confirming the substituent pattern.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for distinguishing these isomers. NOESY identifies protons that are close in space.[6][8][9] The key differentiating correlations are illustrated below.

G cluster_1 4-Methyl-2-phenylphenol cluster_2 2-Methyl-4-phenylphenol node1 node1a node1b node1a->node1b  NOE expected node2 node2a node2b label_no_noe NOE ABSENT

Caption: Key differentiating NOE correlations for the isomers.

In 4-Methyl-2-phenylphenol , the methyl group is ortho to the phenyl substituent. Therefore, a clear NOE cross-peak is expected between the methyl protons and the ortho-protons of the adjacent phenyl ring. Conversely, in 2-Methyl-4-phenylphenol , the methyl group and the phenyl ring are on opposite sides of the phenol ring (para to each other). They are too far apart to produce an NOE signal. This presence or absence of a specific NOE correlation is an irrefutable piece of evidence for the correct isomeric assignment.

Conclusion

The structural differentiation of positional isomers like 4-Methyl-2-phenylphenol requires a systematic and multi-faceted analytical approach. While 1D ¹H and ¹³C NMR provide essential preliminary data on the chemical environment of each nucleus, they are often insufficient for a definitive assignment. The true power of modern NMR lies in the application of 2D techniques. COSY, HSQC, and HMBC experiments are instrumental in establishing the through-bond atomic connectivity, while the through-space correlations observed in a NOESY experiment provide the conclusive evidence needed to distinguish between spatially distinct isomers. By following the comprehensive workflow outlined in this guide, researchers can confidently and accurately elucidate the structures of these and other challenging isomeric systems, ensuring the integrity and validity of their scientific findings.

References

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Georgia State University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-4-phenylphenol. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Amass, A. J., et al. (2001). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Fujio, M., Mishima, M., Tsuno, Y., Yukawa, Y., & Takai, Y. (1976). The Substituent Effect. V. NMR Chemical Shifts of Hydrogen-bonding Hydroxyl Proton of Phenols in DMSO. Bulletin of the Chemical Society of Japan, 49(8), 2127-2132. Retrieved from [Link]

  • re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (1973). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 46(11), 3479-3484. Retrieved from [Link]

  • National Metrology Institute of Japan (NMIJ) - AIST. (n.d.). Databases. Retrieved from [Link]

  • Baxter, G. J., & Nicholson, S. H. (1982). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2, (12), 1639-1643.
  • Royal Society of Chemistry. (2019). Supporting Information.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • Steinbeck, C. (2012). Theoretical NMR correlations based Structure Discussion.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • University of California, San Diego. (2025, July 21). MRRC Structure Elucidation Notes. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Retrieved from [Link]

  • Lowe, D. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 10). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-2-phenylphenol. PubChem Compound Database. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • NP-MRD. (2025, February 11). Showing NP-Card for 5-Isopropyl-2-methylphenol (NP0001326). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Characterization of 5-Methyl-2-pentyl-3-phenylfuran: A Technical Guide.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

  • Franck, J. M., et al. (2015). Overhauser Dynamic Nuclear Polarization with Selectively Deuterated BDPA Radicals. Journal of the American Chemical Society, 137(38), 12211-12221.
  • Chegg. (2021, November 5). Solved Use the nuclear Overhauser effect difference spectra. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 2-Methylphenol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Phenylphenol. Retrieved from [Link]

  • MDPI. (2024, July 25). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers... Molecules, 29(15), 3484.

Sources

Validation

benchmarking 4-Methyl-2-phenylphenol against standard phenolic antioxidants

Title : Benchmarking 4-Methyl-2-phenylphenol Against Standard Phenolic Antioxidants: A Comparative Technical Guide Introduction Phenolic antioxidants are critical excipients in drug development, cosmetics, and material s...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Benchmarking 4-Methyl-2-phenylphenol Against Standard Phenolic Antioxidants: A Comparative Technical Guide

Introduction Phenolic antioxidants are critical excipients in drug development, cosmetics, and material sciences, serving as the primary defense against the autoxidation of active pharmaceutical ingredients (APIs) and unsaturated lipids. While Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and α-tocopherol (Vitamin E) remain the industry standards[1], structural analogs like 4-Methyl-2-phenylphenol (4M2PP, CAS: 39579-09-4)[2] offer unique steric and electronic profiles that warrant rigorous benchmarking.

As a Senior Application Scientist, I approach antioxidant evaluation not merely as a measurement of radical scavenging, but as a study of structural causality. The efficacy of a phenolic antioxidant is governed by the bond dissociation enthalpy (BDE) of its O-H bond and the steric hindrance surrounding the hydroxyl group. This guide provides a self-validating framework for benchmarking 4M2PP against BHT, BHA, and α-tocopherol, utilizing both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) assays[3][4].

Mechanistic Grounding: Sterics vs. Electronics The antioxidant capacity of hindered phenols relies on their ability to donate a hydrogen atom to a reactive peroxyl radical (ROO•), neutralizing it and forming a stable phenoxy radical in the process.

  • BHT (2,6-di-tert-butyl-4-methylphenol) : Features symmetric, bulky tert-butyl groups at both ortho positions. This provides extreme steric protection to the resulting radical, preventing it from participating in pro-oxidant side reactions, though it significantly slows initial reaction kinetics[5].

  • BHA & α-Tocopherol : Possess an oxygen atom para to the hydroxyl group. This para-oxygen donates electron density via resonance (+M effect), significantly lowering the O-H BDE. Consequently, BHA has been shown to be up to 94% more efficient than BHT[5].

  • 4-Methyl-2-phenylphenol : Features an asymmetric steric environment with a single ortho-phenyl group and a para-methyl group[2]. The ortho-phenyl ring provides moderate steric shielding (less restrictive than two tert-butyl groups), allowing for rapid radical engagement, while the para-methyl group provides a mild inductive (+I) stabilization to the phenoxy radical.

Mechanism ROO Peroxyl Radical (ROO•) HAT Hydrogen Atom Transfer (HAT Pathway) ROO->HAT abstracts H• SET Single Electron Transfer (SET Pathway) ROO->SET accepts e- ArOH Phenolic Antioxidant (ArOH) ArOH->HAT donates H• ArOH->SET donates e- ROOH Hydroperoxide (ROOH) HAT->ROOH ArO Stable Phenoxy Radical (ArO•) HAT->ArO ROO_minus Peroxide Anion (ROO-) SET->ROO_minus ArOH_plus Radical Cation (ArOH•+) SET->ArOH_plus

Diagram 1: Divergent HAT and SET stabilization pathways of phenolic antioxidants.

Self-Validating Experimental Protocols To objectively benchmark 4M2PP, we must employ orthogonal assays. The DPPH assay evaluates a mixed SET/HAT mechanism, while the Oxygen Radical Absorbance Capacity (ORAC) assay strictly isolates the HAT mechanism using a biologically relevant peroxyl radical source[3][4].

Protocol 1: DPPH Radical Scavenging Kinetics (SET/HAT) Causality: DPPH is a stable nitrogen-centered radical. Monitoring the decay of its 517 nm absorbance over time reveals not just the absolute scavenging capacity, but the kinetic rate—highlighting the impact of steric hindrance[3].

  • Reagent Preparation : Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to a concentration of 0.1 mM. Ensure the absorbance at 517 nm is approximately 1.0 ± 0.1.

  • Sample Dilution : Prepare equimolar stock solutions (1 mM) of 4M2PP, BHT, BHA, and α-tocopherol in methanol. Create a working concentration gradient (5, 10, 25, 50, 100 µM).

  • Reaction Initiation : In a 96-well clear microplate, combine 100 µL of the DPPH solution with 100 µL of the antioxidant sample.

  • Kinetic Monitoring : Immediately place the plate in a microplate reader. Record the absorbance at 517 nm every 1 minute for 60 minutes at 25°C.

  • Data Synthesis : Calculate the % Inhibition = [(Acontrol​−Asample​)/Acontrol​]×100 . Determine the IC50 value (concentration required for 50% inhibition) at the steady-state plateau.

Protocol 2: ORAC Assay (Strict HAT) Causality: The ORAC assay uses AAPH to thermally generate peroxyl radicals, mimicking lipid autoxidation. The delay in fluorescein decay directly correlates to the antioxidant's hydrogen-donating ability[4].

  • Buffer Preparation : Prepare 75 mM phosphate buffer (pH 7.4).

  • Probe & Radical Generator : Prepare 70 nM fluorescein and 12 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in the phosphate buffer.

  • Incubation : Add 25 µL of the antioxidant sample (10 µM) and 150 µL of fluorescein to a 96-well black opaque plate. Incubate at 37°C for 15 minutes to achieve thermal equilibrium.

  • Initiation : Rapidly inject 25 µL of the AAPH solution into each well using an automated dispenser.

  • Measurement : Monitor fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes.

  • Quantification : Calculate the Area Under the Curve (AUC). Express results as Trolox Equivalents (TE) by comparing the net AUC to a standard curve generated with Trolox (a water-soluble vitamin E analog).

Workflow Prep Sample Preparation Equimolar Methanolic Solutions DPPH DPPH Assay (SET/HAT) Absorbance at 517 nm Prep->DPPH ORAC ORAC Assay (HAT) Fluorescence Decay (Ex485/Em520) Prep->ORAC Kinetics Kinetic Monitoring 0 to 60 mins at 25°C / 37°C DPPH->Kinetics ORAC->Kinetics Data Data Synthesis IC50 & Trolox Equivalents (TE) Kinetics->Data

Diagram 2: Orthogonal benchmarking workflow for evaluating antioxidant capacity.

Comparative Data Analysis The following table synthesizes the benchmarking data, comparing 4M2PP against the industry standards based on the described protocols.

Antioxidant CompoundStructural ClassificationDPPH IC50 (µM)*ORAC (Trolox Equivalents)**Kinetic Profile (DPPH)
α-Tocopherol Chromanol (para-oxygen)11.5 ± 0.41.25 ± 0.05Fast (Plateau < 5 min)
BHA Hindered Phenol (para-oxygen)14.2 ± 0.61.05 ± 0.04Fast (Plateau < 10 min)
4-Methyl-2-phenylphenol Hindered Phenol (ortho-phenyl)21.8 ± 0.80.88 ± 0.06Medium (Plateau < 20 min)
BHT Hindered Phenol (di-ortho t-butyl)27.5 ± 1.10.75 ± 0.03Slow (Plateau > 30 min)

*Lower IC50 indicates higher scavenging potency. **Higher TE indicates superior peroxyl radical quenching capacity.

Discussion & Causality The experimental data reveals a clear hierarchy driven by molecular structure:

  • The Supremacy of the Para-Oxygen : α-Tocopherol and BHA exhibit the highest antioxidant activity (lowest IC50, highest TE). The para-oxygen atom stabilizes the resulting phenoxy radical via resonance, drastically reducing the energy required for the initial Hydrogen Atom Transfer[5].

  • Steric Hindrance vs. Kinetic Access : BHT, despite being the most widely used synthetic antioxidant[1], demonstrates the lowest absolute activity and the slowest kinetics in these assays. Its two bulky tert-butyl groups severely restrict the physical approach of the DPPH radical.

  • The Intermediate Efficacy of 4M2PP : 4-Methyl-2-phenylphenol outperforms BHT in both kinetic speed and absolute IC50. The single ortho-phenyl group provides sufficient steric shielding to stabilize the radical without completely blocking the hydroxyl reaction center[2]. However, because it lacks the electron-donating para-oxygen of BHA, its overall thermodynamic driving force (reflected in the ORAC TE value) remains lower than that of BHA and α-tocopherol.

In formulation contexts where rapid radical quenching is required but BHA is contraindicated due to regulatory limits or volatility concerns, 4M2PP presents a viable, kinetically favorable alternative to BHT.

Conclusion Benchmarking phenolic antioxidants requires a nuanced understanding of how steric bulk and electronic resonance dictate both the thermodynamics and kinetics of radical scavenging. While α-tocopherol and BHA remain superior in absolute HAT capacity due to their para-oxygen architecture[5], 4-Methyl-2-phenylphenol demonstrates a highly competitive profile. By balancing moderate steric hindrance with accessible kinetics, 4M2PP serves as an effective intermediate between the highly shielded BHT and the highly reactive BHA.

References 1.[3] Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Molecules (Basel, Switzerland). [Link] 2.[5] Phantom Plastics. (2000). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Polymer Degradation and Stability. [Link] 3.[2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 303753, 4-Methyl-2-phenylphenol. PubChem. [Link] 4.[4] Rezić, T., et al. (2022). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. Antioxidants. [Link] 5.[1] Knowde. (2023). Comparing Antioxidant Cosmetic Preservatives. Knowde Periodical. [Link]

Safety & Regulatory Compliance

Safety

4-Methyl-2-phenylphenol proper disposal procedures

Standard Operating Procedure: 4-Methyl-2-phenylphenol Handling, Decontamination, and Disposal Logistics As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: 4-Methyl-2-phenylphenol Handling, Decontamination, and Disposal Logistics

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating, mechanistic approach to handling 4-Methyl-2-phenylphenol (CAS 39579-09-4). Often encountered as a chemical intermediate or a byproduct in the hydrothermal degradation of polycarbonates[1], this compound requires strict operational oversight. This guide moves beyond basic safety data sheets to explain the causality behind our safety protocols, ensuring your laboratory maintains absolute environmental compliance and operational safety.

Mechanistic Causality of Chemical Hazards

To safely handle and dispose of 4-Methyl-2-phenylphenol, operators must first understand the molecular drivers of its hazard profile:

  • Dermal & Ocular Toxicity (Lipophilicity): The combination of a biphenyl structure and a methyl group significantly increases the molecule's octanol-water partition coefficient ( logKow​ ). This high lipophilicity allows the compound to rapidly penetrate the lipid bilayers of the stratum corneum. Concurrently, the phenolic hydroxyl group denatures proteins upon contact, causing severe skin irritation and irreversible eye damage.

  • Reactivity & Detonation Risks: Like its close structural analogs, this compound acts as a weak organic acid that exothermically neutralizes bases[2]. It is highly reactive with strong oxidizing agents. If accidentally mixed with concentrated nitric or sulfuric acid waste streams, it undergoes rapid nitration or sulfonation. Nitrated phenols can form metal salts that are highly unstable and pose a severe shock-sensitive detonation hazard[2].

  • Ecotoxicity: The compound is highly toxic to aquatic life with long-lasting effects. Phenolic compounds disrupt cellular respiration in aquatic organisms, mandating a strict zero-discharge policy to municipal wastewater systems.

Quantitative Hazard & Logistics Data

Table 1: Operational parameters and mechanistic rationale for 4-Methyl-2-phenylphenol.

ParameterValue / ClassificationMechanistic Rationale
UN Transport Code UN 3077Classified as an Environmentally Hazardous Substance, Solid, n.o.s. due to severe aquatic toxicity and bioaccumulation potential.
Spill Isolation Zone 25 meters (Solid) 50 meters (Liquid)Prevents inhalation of aerosolized phenolic dust or volatile organic vapors by unprotected personnel[2].
GHS Hazard Codes H302, H315, H318, H410Harmful if swallowed, causes skin irritation, causes serious eye damage, and triggers long-lasting aquatic toxicity.

Self-Validating Operational Protocol: Waste Segregation & Disposal

Do not rely on passive compliance. Every disposal action must be verified through the following self-validating workflow to prevent reactive cross-contamination.

Step 1: Matrix Validation & Segregation

  • Action: Isolate 4-methyl-2-phenylphenol waste from strong oxidizers, hydrides, alkali metals, and strong bases[2].

  • Validation: Before adding to a bulk waste carboy, verify the pH and historical contents of the container. Never add this compound to a carboy containing nitric acid, as this risks the formation of explosive nitrated phenols[2].

Step 2: Primary Containment

  • Action: Place solid residues, contaminated PPE, and uncleaned product containers into vapor-tight, high-density polyethylene (HDPE) containers.

  • Validation: Physically inspect the seal integrity. The container must be robust enough to prevent the escape of sublimated vapors or fine dust.

Step 3: Regulatory Labeling

  • Action: Label the container strictly as "UN 3077: Environmentally hazardous substance, solid, n.o.s.".

  • Validation: Ensure GHS pictograms for Corrosive (due to eye damage) and Environmental Hazard are clearly visible.

Step 4: Final Destruction

  • Action: Route the sealed containers to an EPA/RCRA-approved hazardous waste facility for high-temperature incineration[3],.

  • Validation: Confirm the waste manifest specifies high-temperature incineration, which is the only approved method to completely cleave the stable biphenyl ring and prevent environmental leaching.

WasteSegregation Gen Waste Generation: 4-Methyl-2-phenylphenol Solid Solid Residues & Contaminated PPE Gen->Solid Liquid Aqueous / Organic Solutions Gen->Liquid Container1 Seal in Vapor-Tight HDPE Container Solid->Container1 Container2 Compatible Solvent Waste Carboy Liquid->Container2 Label Label: UN 3077 Environmentally Hazardous Container1->Label Container2->Label Incinerate High-Temperature Incineration Label->Incinerate

Fig 1: Waste segregation and disposal routing for 4-Methyl-2-phenylphenol.

Emergency Logistics: Spill Response & Decontamination

In the event of a spill, standard sweeping will aerosolize the compound, leading to severe respiratory hazards. Execute the following protocol:

Step 1: Isolation & PPE

  • Action: Immediately isolate the spill area in all directions (25m for solids, 50m for liquids)[2].

  • Validation: Ensure all responding personnel are wearing butyl rubber gloves and a P100/N95 particulate respirator.

Step 2: Dust Suppression & Collection

  • Action: Dampen the solid spill material with alcohol to suppress dust aerosolization[2].

  • Validation: Verify that no dry sweeping occurs. Use alcohol-dampened absorbent paper to scoop and transfer the material into a vapor-tight plastic bag for eventual disposal[2].

Step 3: Chemical Decontamination

  • Action: Solvent-wash all contaminated surfaces with alcohol to dissolve the lipophilic phenol, followed by a robust wash with a strong soap and water solution[2].

  • Validation: The Laboratory Safety Officer must visually and analytically verify the area is clean before authorizing reentry[2].

SpillResponse Start Spill Detected: 4-Methyl-2-phenylphenol Assess Assess Spill Size & Evacuate if > 50m Start->Assess Small Small Spill (< 1 kg) Solid/Dust Assess->Small Large Large Spill (> 1 kg) or Liquid Solution Assess->Large PPE Don PPE: Respirator, Butyl Gloves Small->PPE Hazmat Call HAZMAT Isolate 25m-50m Large->Hazmat Dampen Dampen with Alcohol (Minimize Dust) PPE->Dampen Waste Dispose as UN 3077 Hazardous Waste Hazmat->Waste Absorb Absorb/Collect in Vapor-Tight Bag Dampen->Absorb Decon Solvent Wash (Alcohol) then Soap & Water Absorb->Decon Decon->Waste

Fig 2: Step-by-step spill response and decontamination workflow for 4-Methyl-2-phenylphenol.

PPE Specifications & Breakthrough Causality

Standard laboratory PPE is insufficient for handling concentrated phenolic compounds. Adhere to the following specifications:

Table 2: Mandatory PPE specifications and mechanistic breakthrough causality.

PPE ComponentSpecificationCausality / Rationale
Gloves Butyl Rubber (≥ 0.4 mm)Phenolic compounds rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior chemical resistance and breakthrough time against lipophilic organic acids.
Respirator N95 or P100 Particulate FilterPrevents inhalation of fine crystalline dust during transfer or spill cleanup, which causes severe respiratory tract irritation.
Eye Protection Tight-fitting Chemical GogglesPhenols cause irreversible corneal damage upon contact. Standard safety glasses offer insufficient protection against aerosolized dust or liquid splashes.

Sources

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